molecular formula C12H11N3O2 B479543 N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 99989-14-7

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Numéro de catalogue: B479543
Numéro CAS: 99989-14-7
Poids moléculaire: 229.23g/mol
Clé InChI: RHZKAEYCYUEAML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23g/mol. The purity is usually 95%.
BenchChem offers high-quality N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKAEYCYUEAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Phthalazinone Core: A Technical Deep Dive into the 4-oxo-3,4-dihydrophthalazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-oxo-3,4-dihydrophthalazine scaffold (commonly referred to as phthalazinone) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from a unique combination of structural rigidity, hydrogen-bonding capability (via the lactam functionality), and defined vectors for substitution at the N-2 and C-4 positions.

This technical guide analyzes the biological activity of this scaffold, moving beyond basic description to explore the causal structure-activity relationships (SAR) that drive its efficacy in oncology (PARP inhibition) and immunology (H1 antihistamines).

Part 1: Structural Chemistry & Pharmacophore Analysis

The Core Architecture

The scaffold consists of a benzene ring fused to a pyridazine ring containing a carbonyl group. Its biological activity is governed by its tautomeric equilibrium and electrostatic properties.

  • Tautomerism: The structure exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In physiological conditions and solid state, the lactam form (phthalazin-1(2H)-one) predominates. This is critical for drug design, as the NH group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.

  • Rigidity: The bicyclic system provides a planar, rigid anchor that reduces the entropic penalty upon binding to protein active sites.

Pharmacophore Mapping

The biological success of this scaffold, particularly in PARP inhibitors like Olaparib , relies on three distinct interaction zones:

  • The Lactam Warhead (N-2/C-1): Mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

  • The C-4 Vector: Allows for the attachment of bulky hydrophobic groups (e.g., benzyl, piperazine) that extend into the protein's hydrophobic pockets.

  • The N-2 Vector: Often substituted to tune solubility and pharmacokinetic properties (as seen in Azelastine).

Pharmacophore Core 4-oxo-3,4-dihydrophthalazine (Core Scaffold) Lactam Lactam Motif (H-Bond Donor/Acceptor) Core->Lactam Essential for Binding C4_Sub C-4 Substitution (Hydrophobic Interaction) Core->C4_Sub Key Vector N2_Sub N-2 Substitution (Solubility/Selectivity) Core->N2_Sub Tuning Vector Target Biological Target (e.g., PARP1, H1 Receptor) Lactam->Target H-Bonds (Nicotinamide Mimic) C4_Sub->Target Pi-Stacking / Hydrophobic

Figure 1: Pharmacophore map of the phthalazinone scaffold highlighting key interaction vectors.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Oncology: PARP Inhibition

The most commercially significant application of the phthalazinone scaffold is in the inhibition of Poly(ADP-ribose) polymerase (PARP).[1]

  • Drug Case Study: Olaparib (Lynparza).[1][2]

  • Mechanism: Olaparib utilizes the phthalazinone core to bind to the catalytic domain of PARP1/2. The lactam group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, effectively competing with NAD+.

  • Synthetic Lethality: In BRCA-mutated cancer cells (which lack Homologous Recombination repair), PARP inhibition leads to the accumulation of double-strand breaks and cell death.

  • PARP Trapping: Beyond catalytic inhibition, phthalazinones "trap" the PARP enzyme on damaged DNA, creating a cytotoxic complex that is more lethal than simple enzymatic inhibition.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Bind PARP Enzyme Binds DNA DNA_Damage->PARP_Bind Drug_Bind Phthalazinone (Olaparib) Binds PARP PARP_Bind->Drug_Bind Trapping PARP-DNA Trapped Complex Drug_Bind->Trapping Stabilizes Complex Replication Replication Fork Arrives Trapping->Replication Collapse Fork Collapse & DSB Replication->Collapse Cell_Death Cell Death (Synthetic Lethality) Collapse->Cell_Death In BRCA-/- Cells

Figure 2: The "PARP Trapping" mechanism utilized by phthalazinone-based inhibitors like Olaparib.

Immunology: H1 Receptor Antagonism[2]
  • Drug Case Study: Azelastine .

  • Mechanism: Azelastine is a second-generation antihistamine.[3][4] The phthalazinone core serves as a spacer that orients the chlorobenzyl group and the azepane ring to bind the H1 receptor in an inactive conformation (inverse agonism).

  • Biological Output: Downregulation of NF-κB signaling and inhibition of inflammatory cytokine release (IL-6, IL-8).

Emerging Targets
  • Aldose Reductase: Zopolrestat uses the phthalazinone core to inhibit aldose reductase, targeting diabetic complications (neuropathy/retinopathy).

  • VEGFR: Phthalazinone derivatives (e.g., Vatalanib analogues) inhibit vascular endothelial growth factor receptors, blocking angiogenesis.[5]

Part 3: Experimental Protocols

Synthesis of the 4-oxo-3,4-dihydrophthalazine Core

This protocol describes the robust synthesis of the core scaffold, which can be further functionalized.

Reaction Principle: Condensation of 2-formylbenzoic acid (or phthalic anhydride derivatives) with hydrazine hydrate.

Materials:

  • Phthalic Anhydride or 2-Carboxybenzaldehyde (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (Cat.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the starting material (e.g., Phthalic Anhydride) in 20 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate (80% solution) at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. A white precipitate typically forms.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Filter the solid precipitate.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and recrystallize from ethanol/water to yield pure phthalazin-1(2H)-one.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet at ~12.6 ppm (NH) and the aromatic multiplets.

  • Melting Point: The core structure has a high melting point (~183°C).

Biological Assay: In Vitro PARP1 Inhibition

This assay quantifies the ability of a phthalazinone derivative to inhibit PARP1 enzymatic activity.[6]

Principle: PARP1 catalyzes the transfer of ADP-ribose from Biotinylated-NAD+ to histone proteins. Inhibition is measured by detecting the reduction in biotinylated poly(ADP-ribose) chains.

Reagents:

  • Recombinant Human PARP1 Enzyme

  • Substrate: Histone H3 or H4 coated microplate

  • Cofactor: Biotinylated NAD+

  • Detection: Streptavidin-HRP + TMB Substrate

Protocol:

  • Preparation: Dilute test compounds (phthalazinone derivatives) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) to varying concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Add 50 µL of diluted compound and 0.5 units of PARP1 enzyme to the histone-coated wells. Incubate for 15 mins at room temperature.

  • Activation: Initiate the reaction by adding 20 µL of Biotin-NAD+ cocktail.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination: Wash wells 3x with PBS-T (Phosphate Buffered Saline + 0.05% Tween-20).

  • Detection: Add 100 µL Streptavidin-HRP (1:1000 dilution). Incubate for 30 mins. Wash 3x.

  • Readout: Add TMB substrate. Stop reaction with 1N H2SO4 after 10 mins. Measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Self-Validation Control:

  • Positive Control: Olaparib (IC50 should be ~5 nM).

  • Negative Control: DMSO only (0% inhibition).

Part 4: Data Summary

Table 1: Comparative Biological Activity of Key Phthalazinone Drugs

Drug NamePrimary TargetMechanismClinical IndicationKey Structural Feature
Olaparib PARP1 / PARP2Enzymatic Inhibition & TrappingOvarian/Breast Cancer (BRCA+)4-(cyclopropylcarbonyl)piperazine tail
Azelastine H1 ReceptorInverse AgonistAllergic Rhinitis / ConjunctivitisN-2 substituted azepane ring
Zopolrestat Aldose ReductaseInhibitorDiabetic Complications (Investigational)Benzothiazole side chain
Vatalanib VEGFR / PDGFRTyrosine Kinase InhibitorColorectal Cancer (Investigational)4-chloroaniline moiety

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[7]

  • Bernstein, J. A. (2007). Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. Current Medical Research and Opinion.

  • Papeo, G., et al. (2013). Insights into PARP Inhibitors' Selectivity and Potency. Expert Opinion on Therapeutic Patents.

  • Vila, N., et al. (2015).[8][9] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[10] European Journal of Medicinal Chemistry.[7]

  • Costantino, G., et al. (1999). Aldose Reductase Inhibitors: structure-activity relationships and therapeutic potential. Expert Opinion on Therapeutic Patents.

Sources

Physicochemical Profiling and Stoichiometric Validation of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic small molecule belonging to the phthalazinone class. This scaffold is pharmacologically significant as a mimetic of the nicotinamide moiety of NAD+, making it a privileged structure in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib).

This guide provides an authoritative breakdown of the molecule’s physicochemical properties, focusing on the precision of Molecular Weight (MW) determination. Accurate MW is the fundamental constant required for establishing stoichiometry in organic synthesis, calculating molarity for in vitro IC50 assays, and interpreting Mass Spectrometry (MS) data during metabolite identification.

Molecular Identity & Theoretical Framework

Before experimental validation, the theoretical constants must be established. In drug development, distinguishing between Average Molecular Weight (for weighing dosing) and Monoisotopic Mass (for MS identification) is critical.

Structural Composition
  • IUPAC Name: N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

  • Core Scaffold: Phthalazin-1(2H)-one[1]

  • Functional Groups:

    • Secondary Amide (N-allyl carboxamide)

    • Lactam (Cyclic amide in the phthalazine ring)

    • Allyl group (Prop-2-en-1-yl)

Stoichiometric Data Table
PropertyValueContext for Researcher
Chemical Formula C₁₂H₁₁N₃O₂ Basis for elemental analysis.
Average Molecular Weight 229.24 g/mol Used for calculating molarity (M) from gravimetric weight.
Monoisotopic Mass 229.0851 Da The exact peak expected in High-Resolution Mass Spec (HRMS).
[M+H]⁺ Ion 230.0924 Da The positive ion species observed in ESI+ mode.
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; likely membrane permeable.
H-Bond Donors 2Amide NH and Phthalazine NH.
H-Bond Acceptors 3Amide Carbonyl, Lactam Carbonyl, Pyridazine N.

Critical Note: When preparing stock solutions (e.g., 10 mM in DMSO), use the Average Molecular Weight (229.24 g/mol ) . Using the monoisotopic mass for gravimetric calculations will introduce a systematic error of ~0.07%.

Synthesis & Structural Confirmation

To validate the molecular weight experimentally, one must first ensure the integrity of the synthetic route. The synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically proceeds via the modification of a phthalonic acid intermediate.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from starting material to the target amide, highlighting the critical mass shifts at each step.

SynthesisPath Start Phthalic Anhydride (MW: 148.1) Inter1 Phthalonic Acid Intermediate Start->Inter1 Oxidation/Ring Opening Core 4-oxo-3,4-dihydro- phthalazine-1-COOH (MW: 190.15) Inter1->Core Hydrazine Hydrate Cyclization (-H2O) Activation Activated Ester (NHS/HBTU) Core->Activation Coupling Reagent Target N-allyl-4-oxo-3,4- dihydrophthalazine-1-carboxamide (MW: 229.24) Activation->Target + Allylamine (- Leaving Group)

Figure 1: Synthetic route for the phthalazinone carboxamide scaffold. The final step adds the allyl group (C3H5), significantly altering the lipophilicity and MW.

Causality in Synthesis

The choice of Allylamine in the final step is deliberate. In PARP inhibitor SAR (Structure-Activity Relationship) studies, the substituent on the carboxamide nitrogen often probes the hydrophobic pocket of the enzyme. The allyl group provides a small, rigid hydrophobic handle that can be further functionalized (e.g., via olefin metathesis) if necessary.

Analytical Validation Protocol

Trustworthiness in chemical biology stems from rigorous characterization. A researcher cannot rely on the label on a vial; they must validate the identity.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm the molecular formula C₁₂H₁₁N₃O₂ with <5 ppm error.

Methodology:

  • Solvent: Dissolve 0.1 mg of compound in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Calculation:

    • Formula: C₁₂H₁₁N₃O₂

    • Protonated Species [M+H]⁺: C₁₂H₁₂N₃O₂⁺

    • Calculated m/z: 230.0924

Acceptance Criteria (Self-Validating System):

  • Primary Peak: Must appear at m/z 230.0924 ± 0.001.

  • Isotopic Pattern: The [M+1] peak (contribution from ¹³C) should be approximately 13-14% of the base peak intensity (12 carbons × 1.1%). Deviations >2% indicate impurity or incorrect formula.

Analytical Decision Matrix

AnalyticalWorkflow Sample Synthesized Sample (Solid) LCMS LC-MS (Low Res) Quick Screen Sample->LCMS Check1 Peak at 230.1? LCMS->Check1 HRMS HRMS (Q-TOF/Orbitrap) Exact Mass Check1->HRMS Yes Reject Recrystallize / Purify Check1->Reject No (Wrong MW) Check2 Error < 5 ppm? HRMS->Check2 NMR 1H NMR (DMSO-d6) Check2->NMR Yes Check2->Reject No (Impurity) Valid Validated Entity Ready for Bio-Assay NMR->Valid Structure Confirmed

Figure 2: Step-by-step validation workflow ensuring the molecular weight and structure correspond to the biological probe.

Application in Drug Discovery[1][2][3][4][5][6]

Stoichiometry in Biological Assays

When using N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide as a PARP inhibitor, precise molarity is required for IC50 determination.

Protocol for 10 mM Stock Solution:

  • Weighing: Weigh exactly 2.29 mg of the solid.

  • Solvent: Add 1.00 mL of anhydrous DMSO.

  • Vortex: Vortex for 30 seconds.

  • Validation: If the solution is cloudy, sonicate. Phthalazinones can have poor solubility; the allyl group improves this slightly over the unsubstituted parent, but DMSO is required.

The "Rule of 5" Context

With a MW of 229.24, this molecule is well below the 500 Da threshold for Lipinski's Rule of 5. This suggests:

  • High Oral Bioavailability Potential: Small size facilitates passive diffusion.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a "fragment" or "lead" that can be grown (increased MW) to add selectivity without immediately violating MW restrictions.

References

  • Phthalazinone Scaffold Utility

    • Singh, J., et al. (2020).[2] "Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents."[2] Anti-Cancer Agents in Medicinal Chemistry.

  • PARP Inhibitor Design (Olaparib Analogues)

    • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.
  • FDA Guidance on Small Molecule Characterization

    • U.S. Food and Drug Administration.[3][4][5][6][7] (2000). "Guidance for Industry: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients."

  • Molecular Weight & Regulatory Definitions

    • FDA Group.[4] (2014).[8][9] "A Brief Guide to Small-Molecule Compounds and FDA Regulations."

Sources

Methodological & Application

A Practical, Step-by-Step Guide to the Synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The phthalazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and PARP inhibitory effects.[1][2][3] This application note provides a detailed, two-stage protocol for the synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, a molecule of interest for chemical biology and drug discovery programs. The synthesis begins with the construction of the key intermediate, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, from readily available starting materials, followed by a robust amide coupling reaction with allylamine. This guide is designed for researchers in synthetic and medicinal chemistry, offering not just a procedural outline but also the underlying rationale for key experimental choices, troubleshooting insights, and necessary safety precautions.

Introduction: The Significance of the Phthalazinone Core

Phthalazinone derivatives are recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets. This structural motif is present in numerous compounds with significant therapeutic applications.[4][5] For example, Azelastine is an established antihistamine, while other derivatives have been investigated as potent inhibitors of VEGFR-2 in anti-angiogenic cancer therapy and as PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[3][5][6][7]

The introduction of an N-allyl group can be a strategic modification in drug design. The allyl moiety can introduce conformational constraints, provide a reactive handle for further derivatization, or engage in specific hydrophobic or π-stacking interactions within a target's binding site.[8] Therefore, the synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide serves as a valuable route to novel chemical entities for screening and development.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring the final coupling step proceeds with high-purity material, which simplifies the final purification process.

  • Stage 1: Synthesis of the key precursor, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4).[9]

  • Stage 2: Amide coupling of the precursor with allylamine to yield the target compound, N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling A Phthalic Anhydride + Hydrazine Hydrate B Cyclocondensation A->B Reflux in Acetic Acid C 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid B->C D 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid E Mixed Anhydride Formation D->E Et3N, Ethyl Chloroformate F Nucleophilic Acyl Substitution E->F Allylamine G N-allyl-4-oxo-3,4-dihydrophthalazine- 1-carboxamide F->G

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

This stage involves the construction of the core phthalazinone ring system. The chosen method is a classical and reliable cyclocondensation reaction between 2-carboxybenzoyl-carboxylic acid (derived in situ from phthalic anhydride) and hydrazine.[10]

Rationale and Mechanism

The reaction proceeds via the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the phthalic anhydride derivative. This is followed by an intramolecular cyclization and dehydration (loss of water) to form the stable heterocyclic phthalazinone ring. Using an acid like acetic acid as the solvent and catalyst facilitates the dehydration step.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Phthalic AnhydrideReagent Grade, ≥99%Sigma-Aldrich
Hydrazine Hydrate (50-60%)Reagent GradeSigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Deionized Water--
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Büchner funnel and filter paper--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Slowly and carefully add hydrazine hydrate (5.0 mL, ~0.1 mol) to the suspension. Caution: The initial reaction can be exothermic. Add the hydrazine hydrate dropwise or in small portions.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4 hours. The suspension should gradually dissolve to form a clear, yellowish solution, followed by the formation of a precipitate as the product crystallizes out.

  • Cooling and Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and any unreacted hydrazine salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, should be an off-white to pale yellow solid.[9] The typical yield is 75-85%.

Stage 2: Synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

This stage is the final conversion of the carboxylic acid intermediate into the target N-allyl amide. We will employ a mixed anhydride method, which is a highly efficient procedure for amide bond formation that avoids the use of standard peptide coupling reagents and is easily scalable.[11]

Rationale and Mechanism

The carboxylic acid is first activated by converting it into a more reactive mixed anhydride. This is achieved by deprotonating the carboxylic acid with a non-nucleophilic base (triethylamine) and then reacting it with ethyl chloroformate. The resulting mixed anhydride is highly electrophilic at the carbonyl carbon derived from the phthalazinone. Subsequent addition of the nucleophile, allylamine, leads to an attack on this carbonyl, displacing the carbonate leaving group and forming the stable amide bond.

Sources

Application Notes and Protocols for the Functionalization of the Allyl Group in Phthalazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phthalazine Carboxamides and the Versatility of the Allyl Moiety

Phthalazine and its derivatives are recognized as privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antihypertensive properties, have established them as a focal point in drug discovery and development programs.[3][4] The carboxamide functionality, when appended to the phthalazine core, provides a versatile handle for modulating physicochemical properties and engaging in crucial hydrogen bonding interactions with biological targets.

The introduction of an allyl group (–CH₂–CH=CH₂) to a phthalazine carboxamide scaffold offers a powerful strategy for analog synthesis and the exploration of chemical space. The allyl group is not merely a passive substituent; its terminal double bond is a reactive handle amenable to a wide array of chemical transformations.[5] This allows for the late-stage diversification of a core molecule, enabling the systematic investigation of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The functionalization of the allyl group can lead to the introduction of various polar functional groups, such as alcohols, diols, and carbonyls, which can significantly impact a molecule's solubility, metabolic stability, and target engagement.[6][7]

This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of the allyl group in a representative phthalazine carboxamide derivative. The methodologies outlined herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical toolkit for the chemical modification of this important class of molecules.

Synthesis of the Starting Material: 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide

A reliable synthesis of the N-allyl-functionalized phthalazinone starting material is paramount. The following protocol is adapted from the work of Emam et al. (2023) and outlines a robust method for the preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide.[8] This compound serves as the foundational substrate for the subsequent functionalization reactions detailed in this guide.

Protocol 1: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide

This protocol proceeds via a two-step sequence involving the formation of an acetohydrazide intermediate followed by an azide-mediated coupling with allylamine.

Step 1: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

  • N-Alkylation: To a solution of 4-benzyl-2H-phthalazin-1-one (1.0 eq) in a suitable solvent such as DMF, add ethyl chloroacetate (1.2 eq) and a base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide.

Step 2: Azide Coupling with Allylamine

  • Azide Formation: Suspend the acetohydrazide (1.0 eq) in a mixture of acetic acid and 5N hydrochloric acid at -5 °C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Coupling: In a separate flask, dissolve allylamine (1.2 eq) in a suitable solvent like ethyl acetate.

  • To this solution, add the freshly prepared cold azide solution dropwise.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide as a white solid.[8]

Characterization Data:

  • Appearance: White crystals[8]

  • Melting Point: 164–166 °C[8]

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.36–8.39 (m, 1H, ArH), 7.63–7.68 (m, 3H, ArH), 7.18–7.21 (m, 4H, ArH), 7.13–7.16 (m, 1H, ArH), 6.21 (brs, 1H, NH), 5.70–5.79 (m, 1H, CH=CH₂), 5.01–5.12 (dd, J = 17.2, J = 13.2, J = 10.4, 2H, CH₂=CH), 4.87 (s, 2H, CH₂CO), 4.24 (s, 2H, CH₂ph), 3.83–3.85 (t, J = 5.6, 2H, CH₂NH).[8]

Functionalization of the Allyl Group: Protocols and Mechanistic Insights

The terminal alkene of the N-allyl group serves as a versatile platform for a variety of chemical transformations. The following sections detail protocols for key functionalization reactions, providing both the "how" and the "why" behind the experimental choices.

Oxidation of the Allyl Group

Oxidation of the allyl group can introduce valuable carbonyl functionalities, which can serve as handles for further derivatization or as key pharmacophoric elements.

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene to a methyl ketone.[2][9] The regioselectivity of this reaction can be influenced by the presence of nearby heteroatoms. While directing groups can sometimes favor the formation of an aldehyde (the anti-Markovnikov product), the standard Wacker-Tsuji conditions typically yield the methyl ketone (Markovnikov product).[3][10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) catalyst, such as PdCl₂, is essential for activating the alkene. A co-oxidant, typically copper(II) chloride, is used to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction, allowing for a catalytic cycle. Oxygen from the air then reoxidizes the resulting copper(I) back to copper(II).[6]

  • Solvent System: A mixture of a polar aprotic solvent like dimethylformamide (DMF) and water is commonly employed. Water acts as the nucleophile that attacks the palladium-activated alkene.

dot

Caption: Wacker-Tsuji Oxidation Workflow.

Protocol 2: Wacker-Tsuji Oxidation

  • To a solution of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide (1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v), add palladium(II) chloride (0.1 eq) and copper(II) chloride (1.0 eq).

  • Stir the reaction mixture vigorously under an atmosphere of oxygen (a balloon is sufficient) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding methyl ketone.

Table 1: Wacker-Tsuji Oxidation Reagents and Conditions

Reagent/ConditionPurposeTypical Amount/Setting
PdCl₂Catalyst5-10 mol%
CuCl₂Co-oxidant1.0 - 2.0 eq
DMF/H₂OSolvent/Nucleophile7:1 to 10:1 v/v
O₂ (air)Terminal Oxidant1 atm
TemperatureReaction TemperatureRoom Temperature
TimeReaction Duration24 - 48 hours

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond, yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. For the synthesis of an aldehyde from the terminal allyl group, a reductive workup is employed.

Causality Behind Experimental Choices:

  • Ozone (O₃): Ozone is a potent oxidizing agent that reacts with the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[11]

  • Low Temperature: The reaction is performed at low temperatures (typically -78 °C) to prevent the decomposition of the unstable ozonide intermediates.

  • Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or zinc dust, is added after the ozonolysis to quench the reaction and reduce the ozonide to the desired aldehyde without over-oxidation to a carboxylic acid.[12]

dot

Caption: Ozonolysis with Reductive Workup.

Protocol 3: Ozonolysis with Reductive Workup

  • Dissolve 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material and the presence of excess ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

  • Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for several hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aldehyde.

Addition Reactions to the Allyl Group

Addition reactions across the double bond of the allyl group allow for the introduction of vicinal functional groups, significantly increasing the molecular complexity and providing opportunities for further chemical manipulation.

Epoxidation of the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for the synthesis of the corresponding oxirane. Epoxides are versatile synthetic intermediates that can be opened with various nucleophiles to generate a range of functionalized products.

Causality Behind Experimental Choices:

  • m-CPBA: m-CPBA is an electrophilic oxidizing agent that delivers an oxygen atom to the electron-rich double bond in a concerted fashion, leading to the formation of the epoxide.

  • Solvent: An inert solvent, such as dichloromethane (DCM), is used to dissolve the reactants and facilitate the reaction.

  • Buffer: A mild base, such as sodium bicarbonate, is often added to neutralize the meta-chlorobenzoic acid byproduct, which can catalyze the opening of the epoxide ring.

Protocol 4: Epoxidation with m-CPBA

  • Dissolve 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide (1.0 eq) in dichloromethane.

  • Add solid sodium bicarbonate (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the solids.

  • Wash the filtrate with a saturated solution of sodium thiosulfate, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give the epoxide.

The conversion of the allyl group to a vicinal diol can be achieved through several methods. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which is of particular importance in drug discovery.[1][13]

Causality Behind Experimental Choices:

  • Osmium Tetroxide (OsO₄): Osmium tetroxide is the key reagent that reacts with the alkene in a concerted syn-addition to form a cyclic osmate ester.

  • Chiral Ligand: In the asymmetric version, a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is used to create a chiral environment around the osmium, directing the oxidation to one face of the double bond.

  • Co-oxidant: A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the OsO₄ catalyst, allowing it to be used in catalytic amounts.[1]

  • Solvent System: A mixture of t-butanol and water is typically used to dissolve both the organic substrate and the inorganic reagents.

dot

Caption: Sharpless Asymmetric Dihydroxylation.

Protocol 5: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, prepare a solution of t-butanol and water (1:1 v/v).

  • Add the AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (commercially available pre-mixed reagents containing K₃Fe(CN)₆, K₂CO₃, and the chiral ligand) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-allyl acetamide (1.0 eq) to the reaction mixture.

  • Add a catalytic amount of osmium tetroxide (as a solution in toluene).

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral vicinal diol.

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

Reagent/ComponentRoleNotes
AD-mix-α or AD-mix-βPre-mixed reagentContains co-oxidant, base, and chiral ligand
OsO₄CatalystHighly toxic, use with caution
t-BuOH/H₂OSolvent1:1 mixture
Sodium SulfiteQuenching agent

Conclusion and Future Perspectives

The allyl group on phthalazine carboxamides is a highly versatile functional handle that provides a gateway to a diverse array of chemical analogs. The protocols detailed in this guide for oxidation and addition reactions offer reliable and adaptable methods for the late-stage functionalization of these important scaffolds. The ability to introduce functionalities such as ketones, aldehydes, epoxides, and diols opens up numerous avenues for optimizing the biological activity and physicochemical properties of phthalazine-based drug candidates.

Future work in this area could explore a broader range of functionalization reactions, including hydroformylation, Heck coupling, and metathesis reactions, to further expand the chemical space accessible from these N-allyl precursors. The development of novel catalytic systems that offer enhanced selectivity and efficiency for these transformations will undoubtedly continue to be an active area of research. By leveraging the synthetic versatility of the allyl group, researchers can accelerate the discovery and development of new and improved phthalazine-based therapeutics.

References

  • Emam, S. M., Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21. [Link]

  • Hafner, A., & Mühlebach, A. (2019). Hf(IV)-Catalyzed Enantioselective Epoxidation of N-Alkenyl Sulfonamides and N-Tosyl Imines. Helvetica Chimica Acta, 102(5), e1900041.
  • El-Gazzar, A. R. B. A., Gaafar, A. A. M., & El-Husseiny, W. M. (2015). Synthesis of Chiral N-(2-(1-Oxophthalazin-2(1H)-yl)ethanoyl)-α-amino Acid Derivatives as Antitumor Agents. Journal of Heterocyclic Chemistry, 52(4), 1147-1153.
  • Bennani, Y. L., & Sharpless, K. B. (1993). Asymmetric dihydroxylation (AD) of N,N-dialkyl and N-methoxy-N-methyl α,β- and β,γ-unsaturated amides. Tetrahedron Letters, 34(13), 2079-2082.
  • Youssef, A. M., & El-Sayed, M. S. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 766-777.
  • Cornell, C. N., & Sigman, M. S. (2011). Catalyst-controlled Wacker-type oxidation of protected allylic amines. Organic Letters, 13(20), 5464-5467. [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Tsuji, J. (2004). Palladium reagents and catalysts: innovations in organic synthesis. John Wiley & Sons.
  • Wacker, J. S. (1959). Process for the production of acetaldehyde. U.S.
  • Vedejs, E., & Larsen, S. D. (2000). Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement. Journal of the American Chemical Society, 122(28), 6832-6833.
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Wikipedia. (2023). Wacker process. [Link]

  • Noyori, R. (2010). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews, 39(12), 4699-4711.
  • Rodríguez, J. F., & Tietze, L. F. (2009). Applications of Sharpless asymmetric epoxidation in total synthesis. Chemical Reviews, 109(1), 1-100.
  • Michel, B. W., & Sigman, M. S. (2012). Efficient and Highly Aldehyde Selective Wacker Oxidation. Organic Letters, 14(12), 3110-3113.
  • Wikipedia. (2023). Ozonolysis. [Link]

  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.
  • Zhang, Y., & Li, C. J. (2007). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 107(12), 5349-5401.
  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212. [Link]

  • González-Gálvez, D., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8203. [Link]

  • Atta, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13329-13348. [Link]

  • Bennani, Y. L., & Sharpless, K. B. (1987). 1H n.m.r. long-range coupling in 2,4-disubstituted-5(4H)-oxazolones and 4-alkyl-5(2H)-oxazolones generated therefrom by the action of triethylamine. International journal of peptide and protein research, 30(5), 683-688.
  • PubChem. (n.d.). 2-(4-methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid. [Link]

  • Wang, P. G., et al. (2018). Selective S-deacetylation inspired by native chemical ligation: practical syntheses of glycosyl thiols and drug mercapto-analogues. Green Chemistry, 20(18), 4247-4252. [Link]

  • Rajini, M., et al. (2025). Facile one-pot synthesis of coumarins linked to 1,2,3-triazoles by combining Sonogashira and CuAAC reaction. Arkivoc, 2025(5), 124-134. [Link]

  • Shinde, S. S., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules, 28(22), 7593. [Link]

Sources

Reaction conditions for phthalazine-1-carboxylic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amidation of Phthalazine-1-Carboxylic Acid

Executive Summary & Strategic Analysis

The amidation of phthalazine-1-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid couplings. The phthalazine core is an electron-deficient diazanaphthalene system. The 1-position carboxylate is sterically crowded (peri-interaction with the C8 proton) and electronically deactivated by the adjacent nitrogen atoms.

Key Challenges:

  • Solubility: The zwitterionic nature of the free acid often leads to poor solubility in standard non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, DMAc, NMP).

  • Electronic Deactivation: The electron-withdrawing nature of the diazine ring reduces the basicity of the carbonyl oxygen, making activation slower than in electron-rich aromatics.

  • Nucleophilic Susceptibility: The phthalazine ring is prone to nucleophilic attack (e.g., Minisci-type radical additions or nucleophilic aromatic substitution) if reaction conditions are too harsh or reagents are non-selective.

This guide outlines three validated protocols ranging from the "Gold Standard" for discovery chemistry to robust methods for scale-up.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your amine partner and scale.

G Start Start: Phthalazine-1-COOH Amidation AmineType Analyze Amine Partner Start->AmineType Sensitive Is Amine Acid-Sensitive or Chiral? AmineType->Sensitive Scale Scale of Reaction? Sensitive->Scale No HATU Method A: HATU/DIPEA (High Yield, Mild) Sensitive->HATU Yes AcidCl Method B: Oxalyl Chloride (Low Cost, Sterically Hindered Amines) Scale->AcidCl >10g or Difficult Amine T3P Method C: T3P (Propylphosphonic Anhydride) (Easy Workup, Green) Scale->T3P <10g or Easy Purification Needed

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.

Detailed Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, chiral amines, and high-throughput parallel synthesis.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive activated ester (OAzt) that reacts rapidly with amines with minimal racemization.

Reagents:

  • Phthalazine-1-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Protocol:

  • Dissolution: In a dried vial, dissolve Phthalazine-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is required due to poor solubility in DCM.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn from a suspension to a clear yellow/orange solution, indicating the formation of the activated ester.

  • Coupling: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash 3x with saturated LiCl solution (to remove DMF), 1x with sat. NaHCO3, and 1x with Brine. Dry over Na2SO4 and concentrate.

Critical Insight: Do not skip the pre-activation step (Step 2). The steric bulk at the 1-position requires time for the HATU to form the active species before the amine is introduced.

Method B: The "Robust Route" (Acid Chloride via Oxalyl Chloride)

Best for: Sterically hindered amines, anilines, and scale-up (>10g).

Mechanism: Conversion to the acid chloride using oxalyl chloride with catalytic DMF. This creates the most electrophilic species possible, overcoming the electron-deactivated nature of the ring.

Reagents:

  • Phthalazine-1-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Dichloromethane) or THF (Tetrahydrofuran)

  • Base: TEA (Triethylamine) or Pyridine (for the coupling step)

Protocol:

  • Activation: Suspend Phthalazine-1-carboxylic acid in anhydrous DCM (0.2 M). Note: It will likely be a suspension.

  • Chlorination: Cool to 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.5 equiv).

  • Evolution: Allow to warm to RT and stir for 2 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases and the solid dissolves (indicating acid chloride formation).
  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and TEA (2.5 equiv) at 0°C. Warm to RT and stir.

G Acid Phthalazine-1-COOH AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl Attack by Cl- Vilsmeier Vilsmeier Intermediate (DMF + (COCl)2) Vilsmeier->Acid Activates COOH Amide Phthalazine-1-Carboxamide AcidCl->Amide + Amine / Base

Figure 2: Activation pathway via Vilsmeier intermediate using Oxalyl Chloride/DMF.

Method C: The "Green" Alternative (T3P - Propylphosphonic Anhydride)

Best for: Reactions requiring easy purification (water-soluble byproducts).

Protocol:

  • Dissolve acid and amine in EtOAc or 2-MeTHF.

  • Add Pyridine or DIPEA (3-4 equiv).

  • Add T3P (50% solution in EtOAc, 1.5 equiv).

  • Heat to 50-60°C if the amine is unreactive.

  • Workup: Simply wash with water and NaHCO3. T3P byproducts are water-soluble, often eliminating the need for column chromatography.

Comparative Data & Troubleshooting

ParameterMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Reactivity HighVery HighModerate to High
Solvent DMF/DMAcDCM/THFEtOAc/2-MeTHF
Byproducts Urea (difficult to remove)Gases (HCl, CO, CO2)Water soluble P-salts
Cost HighLowMedium
Risk Allergens (Uronium)Moisture SensitiveThermal stability

Troubleshooting Guide:

  • Problem: Low yield with Aniline derivatives.

    • Solution: Switch to Method B . Anilines are weak nucleophiles; HATU may stall. The Acid Chloride is necessary.

  • Problem: Starting material remains undissolved.

    • Solution: Use Method A but switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 40°C during the activation step.

  • Problem: Decarboxylation observed (Loss of CO2, formation of Phthalazine).

    • Solution: Avoid heating above 60°C. Keep the reaction strictly anhydrous.

References

  • General Amidation of Electron-Deficient Heterocycles

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Phthalazine Solubility & Reactivity

    • PubChem.[1] (n.d.). Phthalazine-1-carboxylic acid (Compound Summary). Retrieved from

  • Archimica. (2011). T3P: The Water Scavenger for Amide Bond Formation. Archimica Application Note.
  • Acid Chloride Activation Mechanism

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Notes and Protocols: Cross-Coupling Reactions of N-Allyl Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Allyl Phthalazinone Scaffolds

The phthalazin-1(2H)-one core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The functionalization of this core is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles. The introduction of an N-allyl group serves a dual purpose: it can modulate the physicochemical properties of the parent molecule and provides a reactive handle for further synthetic transformations.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the C-C and C-heteroatom bond formation, enabling the introduction of diverse substituents onto the phthalazinone scaffold.[4][5] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[5] This guide provides detailed protocols and technical insights for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions on N-allyl halophthalazinone derivatives, designed for researchers and scientists in drug development.

Part 1: Synthesis of the N-Allyl Phthalazinone Precursor

A common prerequisite for the cross-coupling reactions is the synthesis of a halogenated N-allyl phthalazinone derivative. This is typically achieved through the N-alkylation of a pre-existing halophthalazinone.

Protocol 1: N-Allylation of 4-(4-Chlorophenyl)phthalazin-1(2H)-one

This protocol is adapted from a general procedure for the N-alkylation of phthalazinones.[6]

Reaction Scheme:

N_Allylation start_material 4-(4-Chlorophenyl)phthalazin-1(2H)-one product 2-Allyl-4-(4-chlorophenyl)phthalazin-1(2H)-one start_material->product + allyl_bromide Allyl Bromide allyl_bromide->product + base K2CO3 base->product Reflux, 24h solvent Dry Acetone solvent->product

A schematic of the N-allylation reaction.

Materials:

  • 4-(4-Chlorophenyl)phthalazin-1(2H)-one

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 4-(4-chlorophenyl)phthalazin-1(2H)-one (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (3.0 equivalents) and allyl bromide (3.0 equivalents).[6]

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by crystallization from ethanol to yield 2-allyl-4-(4-chlorophenyl)phthalazin-1(2H)-one.[6]

Expert Insights:

  • Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable base for this Sₙ2 reaction, being strong enough to deprotonate the phthalazinone nitrogen without promoting significant side reactions. Dry acetone is an excellent solvent as it is polar aprotic, facilitating the nucleophilic attack, and has a convenient boiling point for reflux.

  • Stoichiometry: An excess of allyl bromide and base is used to drive the reaction to completion.

  • Workup: The aqueous workup is designed to remove the inorganic base and any remaining water-soluble starting materials.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized procedures for Suzuki-Miyaura, Heck, and Sonogashira reactions on a model substrate, 2-allyl-4-halophthalazin-1(2H)-one. These should be considered as robust starting points for optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-N-allylphthalazinones

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[7]

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Aryl_Borane [R-Pd(II)L_n-R']^+ PdII_Aryl->PdII_Aryl_Borane Transmetalation (R'-B(OR)2, Base) Product_Complex R-R'-Pd(0)L_n PdII_Aryl_Borane->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (R-R')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Allyl-4-halophthalazin-1(2H)-one (e.g., bromo or iodo derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the 2-allyl-4-halophthalazin-1(2H)-one (1.0 equivalent), arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the palladium catalyst and solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions (Hypothetical)

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065
2Pd₂(dba)₃SPhosCs₂CO₃Dioxane9088
3Pd(PPh₃)₄-K₃PO₄DMF11075
4PEPPSI-IPr-K₂CO₃t-BuOH/H₂O8092

Expert Insights:

  • Catalyst and Ligand Selection: For challenging substrates, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr can significantly improve yields.[8] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base and Solvent: The choice of base is crucial for activating the boronic acid for transmetalation.[3] The solvent system often includes water to aid in dissolving the base and facilitating the reaction.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, making an inert atmosphere essential for reproducible results.

Heck Reaction: Synthesis of 4-Alkenyl-N-allylphthalazinones

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity.[9][10]

Catalytic Cycle:

Heck_Reaction_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R-X) Alkene_Complex Alkene-Pd(II) Complex PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH-R'-Pd(II)L_n-X Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product-Pd(0)L_n-HX Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Base-mediated Regeneration

The catalytic cycle of the Heck cross-coupling reaction.

Protocol 3: General Procedure for the Heck Reaction

Materials:

  • 2-Allyl-4-halophthalazin-1(2H)-one

  • Alkene (e.g., styrene, acrylate; 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equivalents)

  • Solvent (e.g., DMF, DMAc, Acetonitrile)

Procedure:

  • In a reaction vessel, combine the 2-allyl-4-halophthalazin-1(2H)-one, palladium catalyst, and ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent, base, and alkene via syringe.

  • Heat the mixture to 80-140 °C and stir until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expert Insights:

  • Mechanism: Unlike the Suzuki and Sonogashira reactions, the Heck reaction does not involve a transmetalation step. Instead, it proceeds via migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[11][12]

  • Base: The base in the Heck reaction is primarily responsible for regenerating the active Pd(0) catalyst from the hydrido-palladium(II) species formed after β-hydride elimination.[13]

  • Regioselectivity: The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.

Sonogashira Coupling: Synthesis of 4-Alkynyl-N-allylphthalazinones

The Sonogashira coupling enables the formation of a C-C bond between an organohalide and a terminal alkyne.[1][14]

Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Aryl_Alkynyl R-Pd(II)L_n-C≡CR' PdII_Aryl->PdII_Aryl_Alkynyl Transmetalation (Cu-C≡CR') Product_Complex R-C≡CR'-Pd(0)L_n PdII_Aryl_Alkynyl->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (R-C≡CR') CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->CuI Transmetalation to Pd Alkyne H-C≡CR' Alkyne->Cu_Acetylide + CuI, Base Base Base

The catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 2-Allyl-4-halophthalazin-1(2H)-one

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

  • Base (e.g., Et₃N, DIPEA)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the 2-allyl-4-halophthalazin-1(2H)-one, palladium catalyst, and copper(I) iodide.

  • Purge the vessel with an inert gas.

  • Add the solvent, base, and terminal alkyne.

  • Stir the reaction at room temperature to 60 °C until completion.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[16]

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Reaction Conditions: Sonogashira couplings can often be performed under milder conditions (room temperature) compared to Suzuki and Heck reactions.

Part 3: Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure inert atmosphere; use a fresh catalyst or a pre-catalyst.
Insufficiently active catalyst systemScreen different ligands (e.g., bulky phosphines, NHCs) and palladium sources.
Incorrect base or solventScreen a variety of bases and solvents.
Formation of Byproducts Homocoupling (Suzuki, Sonogashira)Ensure rigorous exclusion of oxygen; consider copper-free Sonogashira conditions.
Dehalogenation of starting materialUse a weaker base or lower reaction temperature.
Poor Reproducibility Presence of oxygen or moistureUse Schlenk techniques and dry solvents.

Conclusion

The cross-coupling reactions of N-allyl phthalazinone derivatives offer a robust and highly adaptable platform for the synthesis of novel, functionally diverse molecules for drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can efficiently generate libraries of compounds for biological evaluation. The protocols provided herein serve as a comprehensive starting point for the successful implementation of these powerful synthetic transformations.

References

  • Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J Pharm Sci Bioscientific Res., 7(3), 225-233.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12356.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of N‐heterocyclic ligands towards cross‐coupling reactions. Retrieved from [Link]

  • Terenzi, A., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8201.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar.
  • Chen, C.-Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12671-12687.
  • Li, J.-H., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Applied Organometallic Chemistry, 26(11), 633-637.
  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes. Retrieved from [Link]

  • Wang, P., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573.
  • Li, J.-H., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Applied Organometallic Chemistry, 26(11), 633-637.
  • Guery, S., et al. (2001). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Synthesis, 2001(04), 699-701.
  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Singh, A., & Singh, A. K. (2024).
  • Gomaa, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23516-23531.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling (pp. 35-77). Royal Society of Chemistry.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Nan, G., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 62.
  • Wang, Q., et al. (2014). Synthesis of phthalazinones via palladium(ii)-catalysed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides. Organic & Biomolecular Chemistry, 12(42), 8342-8345.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Phipps, R. J., et al. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C−C and C−N Cross-Coupling of Multiply Chlorinated Arenes through Substrate−Ligand Electrostatic Interactions. Journal of the American Chemical Society, 143(1), 349-358.
  • Harriman, A., et al. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (2), 365-373.
  • Aaltodoc. (2024). Predictive Modelling of N-Heteroarene Cross-Couplings.
  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Khan, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

Sources

Preparation of PARP inhibitor analogs using allyl-phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of PARP Inhibitor Analogs via Allyl-Phthalazine Intermediates

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib, represent a cornerstone in the treatment of BRCA-mutated malignancies via the mechanism of synthetic lethality. However, the exploration of novel chemical space around the phthalazinone pharmacophore remains a critical priority to address resistance mechanisms and improve pharmacokinetic profiles.

This Application Note details a robust, modular protocol for the preparation of PARP inhibitor analogs utilizing allyl-phthalazines as versatile late-stage intermediates. Unlike traditional linear syntheses, the "Allyl-Handle" strategy allows for the rapid generation of diverse libraries via olefin functionalization (e.g., oxidative cleavage/reductive amination, cross-metathesis, and thiol-ene click chemistry) while maintaining the critical hydrogen-bonding interactions required for PARP active site binding.

Strategic Rationale & Mechanism

The efficacy of phthalazinone-based PARP inhibitors relies on the "anchoring" of the lactam unit within the nicotinamide-binding pocket of PARP-1/2.

  • Pharmacophore: The lactam NH forms hydrogen bonds with Gly863 and Ser904 .

  • The Allyl Advantage: By installing an allyl group on the benzyl linker (C-4 position), researchers create a "divergent point." The allyl group is stable enough to survive the hydrazine condensation used to form the phthalazinone core but reactive enough to serve as a precursor for solubilizing tails (e.g., piperazines) or novel warheads.

Figure 1: Strategic Workflow

PARP_Workflow Start Precursor Synthesis (HWE Reaction) Core Allyl-Phthalazinone Core (Hydrazine Condensation) Start->Core N2H4•H2O, Heat Divergence Late-Stage Diversification (The Allyl Handle) Core->Divergence Isolation & Purif. Library PARP Inhibitor Library (Analogs) Divergence->Library Route A: Oxidative Cleavage Route B: Metathesis Route C: Thiol-Ene

Caption: Modular workflow for generating PARP inhibitor libraries. The allyl-phthalazinone core serves as the pivotal divergent intermediate.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (4-(4-allylbenzyl)phthalazin-1(2H)-one)

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) strategy followed by hydrazinolysis, mimicking the industrial route to Olaparib but adapted for allyl-retention.

Reagents & Equipment:

  • Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.0 equiv)

  • 4-Allylbenzaldehyde (1.1 equiv)

  • Triethylamine (TEA) or NaH (Base)

  • Hydrazine monohydrate (excess)

  • Solvents: THF, Ethanol.

Step-by-Step Methodology:

  • HWE Condensation:

    • Charge a reaction vessel with Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (10 mmol) and 4-Allylbenzaldehyde (11 mmol) in dry THF (50 mL).

    • Cool to 0°C. Add Triethylamine (12 mmol) dropwise (Note: For higher yield, NaH can be used, but TEA is milder and preserves the allyl group integrity).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The formation of the phthalide intermediate (olefin) should be visible.

    • Workup: Quench with water, extract with EtOAc, and concentrate to yield the crude 3-(4-allylbenzylidene)phthalide .

  • Hydrazinolysis (Ring Expansion):

    • Dissolve the crude phthalide in Ethanol (30 mL).

    • Add Hydrazine monohydrate (50 mmol, 5 equiv) carefully.

    • Heat to reflux (80°C) for 8–12 hours.

    • Mechanism:[1][2][3][4] Hydrazine attacks the lactone, opening the ring, followed by condensation with the ketone to form the thermodynamically stable phthalazinone.

    • Isolation: Cool the mixture to 0°C. The product, 4-(4-allylbenzyl)phthalazin-1(2H)-one , typically precipitates as a white/off-white solid.

    • Filter, wash with cold ethanol, and dry under vacuum.

Yield Expectation: 65–75% over two steps.

Protocol B: Diversification via Oxidative Cleavage (Synthesis of Piperazine-Linked Analogs)

This route converts the allyl group into the classic Olaparib-style linker.

  • Lemieux-Johnson Oxidation:

    • Dissolve the allyl-phthalazinone (1 mmol) in THF:Water (3:1).

    • Add OsO4 (2.5 mol%) and NaIO4 (4 equiv). Stir at RT for 2 hours.

    • Result: Cleavage of the alkene to the aldehyde (4-(4-oxomethylbenzyl)phthalazin-1(2H)-one ).

    • Quench with saturated Na2S2O3. Extract with DCM.[1]

  • Reductive Amination:

    • Dissolve the crude aldehyde in DCE (Dichloroethane).

    • Add the desired Piperazine derivative (1.2 equiv) and STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

    • Stir at RT for 12 hours.

    • Purification: Flash chromatography (DCM:MeOH).

Quality Control & Data Validation

Trustworthiness in synthesis requires rigorous characterization. The following spectral features are diagnostic for the successful formation of the allyl-phthalazinone core.

Table 1: Diagnostic NMR Signals (400 MHz, DMSO-d6)

MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Lactam NH 12.50 – 12.60Singlet (Broad)Confirms Phthalazinone core formation (Critical for PARP binding).
Phthalazine Ar-H 8.20 – 7.80MultipletsAromatic core protons.
Allyl -CH= 5.90 – 6.00MultipletInternal alkene proton.
Allyl =CH2 5.05 – 5.15Doublets (dd)Terminal alkene protons (cis/trans).
Benzylic -CH2- 4.25 – 4.35SingletLinker between phthalazine and phenyl ring.

Mechanistic Insight: PARP Trapping

To understand why we preserve the phthalazinone core, we must visualize the drug-target interaction. The diagram below illustrates the binding mode of the synthesized analogs.

Figure 2: PARP-1 Binding & Trapping Mechanism

PARP_Binding Drug Allyl-Phthalazinone Analog Site Nicotinamide Binding Pocket (PARP-1) Drug->Site H-Bond (Gly863/Ser904) Trapping PARP-DNA Complex Trapped (Synthetic Lethality) Drug->Trapping Stabilizes Complex DNA Damaged DNA Strand Site->DNA Competes with NAD+ Trapping->DNA Replication Fork Collapse

Caption: The phthalazinone core mimics Nicotinamide, competitively inhibiting PARP and trapping the enzyme on DNA, leading to cell death in BRCA-deficient cells.

Troubleshooting & Optimization

  • Issue: Incomplete Ring Closure.

    • Symptom:[5] Presence of hydrazone intermediate in LCMS.

    • Solution: Increase reaction temperature to reflux in acetic acid/ethanol mixtures rather than pure ethanol.

  • Issue: Allyl Isomerization.

    • Symptom:[5] Internal alkene peaks in NMR.

    • Cause: Excessive heating with strong bases.

    • Solution: Use the HWE route (Protocol A) rather than direct alkylation of the ketone, as the conditions are milder.

  • Safety Note: Hydrazine monohydrate is highly toxic and potentially unstable. All reactions involving hydrazine must be conducted in a fume hood with blast shields.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Lohse, A., et al. (2011). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate. Organic Process Research & Development, 19(7), 884–891.[6] Link

  • Zhang, X., et al. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Pharmacology, 13. Link

  • Syrris. (2015).[1][6] Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Application Note. Link

  • BenchChem. (2025).[2] Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols. Link

Sources

Dual-Mode Click Functionalization of N-Allyl Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Thiol-Ene Ligation & IEDDA Bioorthogonal Chemistry Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Delivery Specialists

Executive Summary

N-allyl phthalazine derivatives represent a unique class of bioactive scaffolds, widely recognized for their potent VEGFR-2 inhibition (IC₅₀ ≈ 0.1–0.2 µM) and cytotoxic activity against colorectal (HCT-116) and breast (MCF-7) cancer lines. However, their clinical utility is often limited by poor aqueous solubility and lack of tissue specificity.

This guide details the application of Click Chemistry to overcome these barriers. We present a dual-mode functionalization strategy:

  • Thiol-Ene "Click" Ligation: Utilizes the N-allyl handle for radical-mediated conjugation to thiol-functionalized carriers (PEG, peptides, antibodies) to enhance delivery.

  • Inverse Electron Demand Diels-Alder (IEDDA): Exploits the electron-deficient phthalazine core as a bioorthogonal partner for strained alkynes (e.g., cyclooctynes), enabling catalyst-free cellular tracking.[1]

Part 1: Scientific Foundation & Mechanism

The N-Allyl Phthalazine Scaffold

The phthalazine core acts as a pharmacophore interfering with the ATP-binding site of VEGFR-2. The N-allyl group, typically introduced via alkylation with allyl bromide, serves two roles: it occupies the hydrophobic pocket of the receptor (enhancing binding affinity) and provides a terminal alkene for chemical functionalization.[1]

Reaction Pathway 1: Thiol-Ene Ligation (The Allyl Handle)

The most direct "click" application for N-allyl derivatives is the Thiol-Ene reaction . This radical-mediated anti-Markovnikov addition allows for the rapid attachment of solubilizing groups or targeting ligands under mild conditions.

  • Mechanism: Photo- or thermally-initiated generation of a thiyl radical (RS•), which adds to the allyl double bond.

  • Utility: Synthesis of Antibody-Drug Conjugates (ADCs) or PEGylated prodrugs.

Reaction Pathway 2: IEDDA Bioorthogonal Chemistry (The Core)

While less reactive than tetrazines, phthalazines can function as electron-deficient dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

  • Mechanism: The phthalazine core reacts with strained dienophiles (e.g., TCO, BCN) followed by retro-Diels-Alder elimination of nitrogen (N₂) to form stable naphthalene or anthracene derivatives.[1]

  • Utility: Fluorogenic labeling (fluorescence often increases upon reaction) and pre-targeted imaging.[1]

Mechanistic Workflow Diagram

G Phthalazine N-Allyl Phthalazine (VEGFR-2 Inhibitor) Radical Radical Initiation (UV 365nm or AIBN) Phthalazine->Radical Allyl Handle IEDDA_Rxn IEDDA Cycloaddition (- N2 Gas) Phthalazine->IEDDA_Rxn Core Reactivity Thiol Thiol-Ligand (PEG-SH / Peptide-Cys) Thiol->Radical Conjugate Thioether Conjugate (Soluble Prodrug) Radical->Conjugate Thiol-Ene Click Alkyne Strained Alkyne (BCN / Cyclooctyne) Alkyne->IEDDA_Rxn Adduct Fluorescent Adduct (Cellular Tracking) IEDDA_Rxn->Adduct Bioorthogonal Labeling

Figure 1: Dual-mode reactivity of N-allyl phthalazine. The allyl group facilitates bioconjugation (top), while the core enables bioorthogonal tracking (bottom).[1]

Part 2: Experimental Protocols

Protocol A: Thiol-Ene Conjugation (Drug Delivery Application)

Objective: Conjugate N-allyl phthalazine to Thiol-PEG (2 kDa) to improve aqueous solubility.

Materials:

  • N-allyl phthalazine derivative (1.0 equiv)

  • mPEG-SH (2000 Da) (1.2 equiv)[1]

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • UV Light Source: 365 nm (6W hand-held lamp is sufficient)

Step-by-Step Methodology:

  • Preparation: Dissolve N-allyl phthalazine (10 mg) and mPEG-SH in 2 mL of degassed DCM in a quartz vial.

  • Initiation: Add DMPA (0.1 equiv). Flush the vial with nitrogen for 5 minutes to remove oxygen (oxygen quenches thiyl radicals).

  • Irradiation: Cap the vial and irradiate at 365 nm for 15–30 minutes at room temperature.

    • Note: If UV is not available, use AIBN (0.1 equiv) and heat to 70°C for 4 hours (Thermal Initiation).

  • Monitoring: Monitor reaction progress via TLC (disappearance of the allyl alkene spot) or LC-MS.

  • Purification: Precipitate the polymer conjugate by adding the reaction mixture dropwise into cold diethyl ether. Centrifuge (4000 rpm, 10 min) and dry the pellet under vacuum.

Validation Criteria:

  • 1H NMR: Disappearance of allylic alkene protons (multiplet at 5.8–6.0 ppm) and appearance of thioether methylene signals.

  • Solubility Test: The product should form a clear solution in PBS (pH 7.4), unlike the hydrophobic starting material.

Protocol B: IEDDA Labeling (Bioorthogonal Imaging)

Objective: Label phthalazine-treated cells using a strained alkyne fluorophore.

Materials:

  • Phthalazine-treated cell culture (e.g., HCT-116 cells)[2][3]

  • Labeling Reagent: BCN-Fluorescein (Bicyclo[6.1.0]nonyne-fluorophore)

  • Wash Buffer: PBS with 1% BSA

Step-by-Step Methodology:

  • Incubation: Treat cells with N-allyl phthalazine (IC₅₀ concentration, e.g., 0.2 µM) for 2–4 hours.

  • Wash: Wash cells 3x with PBS to remove unbound drug.

  • Click Reaction: Add BCN-Fluorescein (10 µM) in culture media. Incubate for 30–60 minutes at 37°C.

    • Mechanistic Note: The BCN reacts with the phthalazine core. This reaction is slower than Tetrazine-TCO; extending time to 60 mins ensures adequate signal.

  • Imaging: Wash cells 3x with PBS. Fix with 4% paraformaldehyde (optional) and image using a fluorescence microscope (FITC channel).

Part 3: Data & Performance Metrics

The following table summarizes the expected performance of N-allyl phthalazine derivatives in these applications, based on literature values for similar systems.

MetricThiol-Ene ConjugationIEDDA Labeling
Reaction Type Radical AdditionCycloaddition ([4+2])
Reaction Time 15–30 mins (UV)30–120 mins
Yield >90%60–80% (in situ)
Bio-compatibility High (requires radical scavenger removal)Excellent (Bioorthogonal)
Primary Utility Solubilization / TargetingImaging / Target Validation
Key Constraint Oxygen sensitive (requires degassing)Slower kinetics than Tetrazine
Structure-Activity Relationship (SAR) Context

Modifying the N-allyl group via Thiol-Ene chemistry generally abolishes VEGFR-2 inhibitory activity if the allyl group is critical for the hydrophobic pocket binding.

  • Strategic Design: Use the Thiol-Ene reaction to attach a cleavable linker (e.g., disulfide or ester).[1] This creates a Prodrug . The conjugate circulates (soluble), enters the cell, and the linker cleaves to regenerate the active N-allyl phthalazine inhibitor.

References

  • Design, synthesis, molecular docking, and anticancer activity of phthalazine derivatives as VEGFR-2 inhibitors. Source: Arch.[3][4] Pharm. (Weinheim), 2017.[5][6] Relevance: Establishes the IC50 (0.11–0.91 µM) and biological relevance of the scaffold.

  • Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Source: J. Am. Chem. Soc., 2012. Relevance: Validates the reactivity of the phthalazine core in IEDDA reactions.

  • Thiol-Ene Click Chemistry: A Facile and Versatile Route to Functionalization. Source: Polymer Chemistry, 2010. Relevance: Provides the foundational protocol for radical thiol-ene conjugation used in Protocol A.

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells. Source: RSC Advances, 2024. Relevance: Confirms the synthesis and characterization of N-allyl specific derivatives.

  • Bidentate Lewis Acid-Catalyzed Inverse Electron-Demand Diels-Alder Reaction of Phthalazines and Cyclooctynes. Source: Synlett, 2024. Relevance: Describes the specific reaction between phthalazines and cyclooctynes for bioorthogonal applications.

Sources

Application Notes and Protocols for the Polymerization of N-allyl-4-oxo-3,4-dihydrophthalazine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Poly(phthalazinone)s and the Challenge of Allyl Polymerization

Phthalazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of the rigid phthalazinone moiety into a polymer backbone can yield materials with enhanced thermal stability and specific functional properties, making them attractive for advanced applications.[3] This guide focuses on the polymerization of N-allyl-4-oxo-3,4-dihydrophthalazine monomers, a class of monomers with the potential to create novel functional polymers.

The presence of the allyl group provides a versatile handle for polymerization and post-polymerization modification.[4] However, the free radical polymerization of allyl monomers is notoriously challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allyl radical.[5][6] This often results in low molecular weight polymers and slow polymerization rates.[6] This application note will explore potential strategies to overcome these challenges and provide detailed protocols for the synthesis, polymerization, and characterization of N-allyl-4-oxo-3,4-dihydrophthalazine-based polymers.

PART 1: Monomer Synthesis

A plausible synthetic route to N-allyl-4-oxo-3,4-dihydrophthalazine (AODP) starts from phthalic anhydride and hydrazine, followed by N-allylation. This multi-step synthesis is a common strategy for producing N-substituted phthalazinones.

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine (Phthalazinone)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (14.8 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (5 mL, 0.1 mol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solid should gradually dissolve.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 80 °C.

Protocol 2: Synthesis of N-allyl-4-oxo-3,4-dihydrophthalazine (AODP)
  • Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-oxo-3,4-dihydrophthalazine (14.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • N-Allylation: While stirring under a nitrogen atmosphere, add allyl bromide (13.3 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours.

  • Work-up: After cooling, filter off the inorganic salts and wash them with acetone. Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure N-allyl-4-oxo-3,4-dihydrophthalazine monomer.

PART 2: Polymerization Methodologies

Given the challenges of allyl monomer polymerization, conventional free-radical methods may yield oligomeric products.[7] Therefore, exploring alternative strategies is crucial.

A. Free-Radical Polymerization (FRP)

While challenging, FRP is the most straightforward method to attempt. The key is to carefully select the initiator and reaction conditions to minimize degradative chain transfer.

Protocol 3: Free-Radical Polymerization of AODP
  • Reaction Setup: In a Schlenk tube, dissolve N-allyl-4-oxo-3,4-dihydrophthalazine (AODP) (5.0 g, 26.8 mmol) and a free-radical initiator such as azobisisobutyronitrile (AIBN) (0.088 g, 0.54 mmol) in an appropriate solvent like dimethylformamide (DMF) (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for 24-48 hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol. Collect the polymer by filtration, redissolve it in a minimal amount of a good solvent (e.g., chloroform), and re-precipitate into methanol. Repeat this process twice.

  • Drying: Dry the final polymer product in a vacuum oven at 50 °C to a constant weight.

Table 1: Representative Conditions for Free-Radical Polymerization of AODP

EntryMonomer Conc. (M)[Monomer]:[Initiator]SolventTemperature (°C)Time (h)
11.0100:1DMF7024
21.050:1DMSO8024
30.5100:1Toluene9048
B. Potential Alternative: Ring-Opening Polymerization (ROP)

While the monomer itself does not have a strained ring to undergo classical ROP, the phthalazinone moiety could potentially be involved in more complex polymerization mechanisms under specific catalytic conditions, analogous to the ring-opening polymerization of benzoxazines.[8][9] This remains a speculative but interesting avenue for future research.

PART 3: Polymer Characterization

Thorough characterization is essential to understand the structure and properties of the synthesized poly(N-allyl-4-oxo-3,4-dihydrophthalazine).

A. Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the monomer and the resulting polymer. The disappearance or significant broadening of the vinyl proton signals in the polymer spectrum compared to the monomer spectrum indicates successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the polymerization by observing the disappearance of the C=C stretching vibration of the allyl group (around 1640 cm⁻¹) in the polymer.[10]

B. Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer's molecular weight, end groups, and repeat units.

Table 2: Expected Characterization Data for Poly(AODP)

TechniqueExpected Observation
¹H NMRDisappearance or significant broadening of signals corresponding to the allyl vinyl protons (~5-6 ppm). Appearance of broad signals corresponding to the polymer backbone.
FTIRDisappearance or significant reduction in the intensity of the C=C stretching band of the allyl group (~1640 cm⁻¹).
GPCDetermination of Mn, Mw, and PDI. For allyl polymers, PDI is often broad (>2).
DSCDetermination of the glass transition temperature (Tg), which provides information about the polymer's thermal properties and chain flexibility.
TGAAssessment of the thermal stability of the polymer by determining the decomposition temperature. Phthalazinone-containing polymers are expected to exhibit high thermal stability.

PART 4: Visualization of Key Processes

Monomer_Synthesis cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: N-Allylation Phthalic Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Phthalic Anhydride->Phthalazinone Acetic Acid, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phthalazinone Phthalazinone_ref Phthalazinone AODP_Monomer N-allyl-4-oxo-3,4-dihydrophthalazine (AODP) Phthalazinone_ref->AODP_Monomer K2CO3, Acetone Allyl Bromide Allyl Bromide Allyl Bromide->AODP_Monomer

Caption: Synthetic pathway for N-allyl-4-oxo-3,4-dihydrophthalazine (AODP).

Polymerization_Workflow Monomer (AODP) Monomer (AODP) Reaction_Mixture Prepare Reaction Mixture Monomer (AODP)->Reaction_Mixture Initiator (AIBN) Initiator (AIBN) Initiator (AIBN)->Reaction_Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_Mixture Degassing Freeze-Pump-Thaw Reaction_Mixture->Degassing Polymerization Heat at 70-90°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Redissolve and Re-precipitate Precipitation->Purification Drying Vacuum Oven Purification->Drying Polymer_Product Poly(AODP) Drying->Polymer_Product Characterization GPC, NMR, FTIR, DSC, TGA Polymer_Product->Characterization

Caption: Experimental workflow for the free-radical polymerization of AODP.

PART 5: Potential Applications and Future Directions

Polymers derived from N-allyl-4-oxo-3,4-dihydrophthalazine hold promise for a variety of applications, leveraging the inherent properties of the phthalazinone moiety and the versatility of the polymer backbone.

  • Biomedical Applications: Given the biological activity of many phthalazine derivatives, these polymers could be explored for applications in drug delivery, where the polymer acts as a carrier for therapeutic agents, or as materials for tissue engineering.[12][13][14] The allyl groups in the polymer backbone could also be used for post-polymerization modification to attach targeting ligands or other functional molecules.[4]

  • High-Performance Materials: The rigid phthalazinone structure is expected to impart good thermal stability to the polymer. This, combined with the potential for crosslinking through the pendant allyl groups, could lead to the development of thermosetting resins with high glass transition temperatures and excellent solvent resistance, suitable for applications in coatings and composites.[10][15]

  • Functional Materials: The nitrogen and oxygen atoms in the phthalazinone ring could act as coordination sites for metal ions, suggesting potential applications in sensors or catalytic materials.

Future research should focus on optimizing the polymerization conditions to achieve higher molecular weight polymers and a more controlled polymer architecture. Exploring controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could provide better control over the polymerization of these challenging monomers.[16][17]

References

  • Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15867–15875. [Link]

  • Zubov, V. P., & Povolotskaya, E. S. (2006). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 44(23), 6843-6853. [Link]

  • Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ResearchGate. [Link]

  • Zhou, D., & Jiang, X. (2007). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Polymers, 48(25), 7385-7393. [Link]

  • Gantrade. (2018). Polymer Applications of Allyl Alcohol. Gantrade. [Link]

  • Sangshetti, J., Pathan, S. K., Patil, R., & Akber, S. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

  • Kumar, D., & Singh, S. (2014). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(7), 175-184. [Link]

  • El-Gendy, A. A., El-Sawy, E. R., & Abo-Salem, H. M. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 23(11), 2848. [Link]

  • Munin, J., et al. (2016). Synthesis of new phthalazinedione derivatives. SciForum. [Link]

  • El-Sawy, E. R., et al. (2014). Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation. Organic Chemistry: Current Research, 3(2). [Link]

  • Lv, X., et al. (2007). A new poly(phthalazine ether sulfone ketone)-coated fiber for solid-phase microextraction to determine nitroaromatic explosives in aqueous samples. Journal of Chromatography A, 1147(1), 1-8. [Link]

  • Wikipedia. (n.d.). Ring-opening polymerization. Wikipedia. [Link]

  • Zhang, Y., et al. (2024). Self-Assembly of Polymers and Their Applications in the Fields of Biomedicine and Materials. Polymers, 16(15), 2024. [Link]

  • Ishida, H., & Low, H. Y. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(15), 4335-4344. [Link]

  • Li, Y., et al. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 9, 649635. [Link]

  • Wang, Y., et al. (2017). Synthesis and characterization of partly fluorinated poly(phthalazinone ether)s crosslinked by allyl group for passive optical waveguides. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2376-2386. [Link]

  • Tolba, M. F., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 157, 114-130. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14145-14160. [Link]

  • Kost, B., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... Polymers, 14(1), 16. [Link]

  • Lee, J. S., et al. (2019). Polyphosphazene-Based Biomaterials for Biomedical Applications. Polymers, 11(11), 1849. [Link]

  • Liu, Y. L., & Hsiue, G. H. (1999). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer, 40(20), 5659-5665. [Link]

  • van Hest, J. C. M., & van Delft, F. L. (2013). European Polymer Journal. Radboud Repository. [Link]

  • Liu, Y., et al. (2018). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Polymers, 10(12), 1334. [Link]

  • Haddleton, D. M., et al. (1999). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Chemistry and Physics, 200(7), 1798-1805. [Link]

  • Lin, C. H., & Lee, Y. L. (2007). The polymerization behavior and thermal properties of benzoxazine based on o-allylphenol and 4,4'-diaminodiphenyl methane. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4198-4208. [Link]

  • Matsumoto, A., & Oiwa, M. (1990). Polymerization of multiallyl monomers. Progress in Polymer Science, 15(1), 1-53. [Link]

  • Linker, O., et al. (2023). Revealing the Monomer Gradient of Polyether Copolymers Prepared Using N-Heterocyclic Olefins. Macromolecular Chemistry and Physics, 224(12), 2300097. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of N-allyl-4-oxo-3,4-dihydrophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-allyl-4-oxo-3,4-dihydrophthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this and similar phthalazinone derivatives. As Senior Application Scientists, we have compiled this information to address common challenges and ensure the successful purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing N-allyl-4-oxo-3,4-dihydrophthalazine?

The primary goal is to purify the crude product synthesized in a chemical reaction. Recrystallization is a technique that removes impurities that are soluble in the chosen solvent system at low temperatures or are present in much smaller amounts. A successful recrystallization yields a highly pure crystalline solid, which is often essential for accurate analytical data and for use in subsequent biological or chemical applications.

Q2: How do I select the best solvent for the recrystallization of N-allyl-4-oxo-3,4-dihydrophthalazine?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For phthalazinone derivatives, a good starting point is to test polar protic solvents.

  • Rule of Thumb: Solvents that have similar functional groups to the compound often work well.[1] Given the polar nature of the phthalazinone core (containing amide-like functionality), alcohols are a logical first choice.

  • Commonly Successful Solvents for Phthalazinones:

    • Single Solvents: Ethanol, Methanol.[2][3]

    • Mixed Solvent Systems: Methanol/Water, Ethanol/Water, Acetone/Water, Dichloromethane/Ethyl Acetate.[2][4]

A systematic approach involves testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and then upon heating.

Q3: When should I use a mixed solvent system?

A mixed solvent system is employed when no single solvent has the ideal solubility characteristics. This typically involves a "solvent" in which the compound is very soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. For example, if your compound is highly soluble in hot methanol but still too soluble at room temperature for good recovery, you can add water (an anti-solvent) to the hot methanolic solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[5]

Q4: Can the basicity of the phthalazinone nitrogen atoms affect purification?

Yes, this is a crucial consideration, especially if you are purifying the crude material with column chromatography before recrystallization. The nitrogen atoms in the heterocyclic ring can interact with the acidic surface of silica gel, leading to streaking and poor separation.[6] If you encounter this, consider using a different stationary phase like neutral or basic alumina, or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your chromatography solvent system.[6]

Troubleshooting Guide: Common Recrystallization Issues

This section provides step-by-step guidance to resolve specific issues you may encounter during the recrystallization of N-allyl-4-oxo-3,4-dihydrophthalazine.

Problem Potential Cause Recommended Solution
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the solution was cooled too quickly. Impurities can also promote oiling.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. 4. If oiling persists, consider using a lower-boiling point solvent or a different solvent system.
No crystals form upon cooling. Too much solvent was used, making the solution too dilute.1. Reduce the volume of the solvent by gentle heating or using a rotary evaporator. 2. Once the volume is reduced, allow the solution to cool again.
The solution is supersaturated and requires nucleation to begin crystallization.1. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic nucleation sites.[6] 2. Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[6]
Crystal yield is very low. The compound is significantly soluble in the cold solvent.[6]1. Ensure you used the minimum amount of hot solvent necessary to dissolve the compound. 2. Cool the solution in an ice bath to further decrease solubility and maximize crystal formation. 3. After filtering the first crop of crystals, you can concentrate the mother liquor (the remaining solution) by evaporation and cool it again to obtain a second, often less pure, crop of crystals.[6]
Too much solvent was used during the initial dissolution.[6]As mentioned previously, reduce the solvent volume by evaporation and re-cool.
The crystals are colored, but the pure compound should be colorless. Colored impurities are trapped within the crystal lattice.1. If the impurity is highly colored, you may need to add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution , as it can also adsorb your product. 2. Filter the hot solution through celite or filter paper to remove the charcoal.[5] 3. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of N-allyl-4-oxo-3,4-dihydrophthalazine

This protocol provides a general workflow. The specific solvent and volumes will need to be optimized for your particular sample.

1. Solvent Selection: a. Place approximately 20-30 mg of your crude N-allyl-4-oxo-3,4-dihydrophthalazine into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition. Note the solubility. c. If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe the solubility. d. If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. e. The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of precipitate upon cooling.

2. Recrystallization Procedure: a. Place the crude compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate (with stirring). Continue adding solvent until the compound just dissolves. Avoid adding a large excess of solvent.[6] c. If using a mixed solvent system (e.g., methanol/water), dissolve the compound in a minimum amount of the "good" solvent (methanol) while heating. Then, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent until the solution is clear again.[5] d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling process and promote the formation of larger, purer crystals. e. Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. h. Allow the crystals to dry completely under vacuum.

Visual Guides and Workflows

Workflow for Solvent Selection

Solvent_Selection A Start: Crude Product B Test Solubility in Single Solvents (e.g., EtOH, MeOH, EtOAc) A->B C Ideal Solvent Found? (Soluble Hot, Insoluble Cold) B->C D Proceed with Single Solvent Recrystallization C->D Yes E Too Soluble in All Solvents? C->E No F Select a Miscible Solvent/Anti-Solvent Pair (e.g., MeOH/Water) E->F Yes H Insoluble in All Hot Solvents? E->H No G Proceed with Mixed Solvent Recrystallization F->G I Re-evaluate Solvent Choices (Consider Toluene, etc.) H->I Yes

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting Start Start: Cooled Solution Q1 Are Crystals Forming? Start->Q1 Success Success: Collect Crystals Q1->Success Yes NoCrystals No Crystals Q1->NoCrystals No OilingOut Is it an Oil? NoCrystals->OilingOut Actions Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal Q2 Did Crystals Form? Actions->Q2 Q2->Success Yes ReduceVolume Too Much Solvent: Reduce Volume & Re-cool Q2->ReduceVolume No OilingOut->Actions No OilActions Oiling Out: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly OilingOut->OilActions Yes

Caption: A troubleshooting decision tree for common recrystallization problems.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • US11390608B2 - Crystalline forms of phthalazinone compound - Google Patents.
  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Reagents & Solvents: Solvents for Recrystallization - Chemistry - University of Rochester.
  • Recrystallization - NIUS Chemistry Experiments.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR.
  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC.

Sources

Technical Support Center: Stability Profile of N-Allyl Phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of


-allyl phthalazin-1(2H)-one  (NAP). Unlike simple amides, NAP contains a bicyclic hydrazine scaffold (phthalazinone) coupled with an allylic side chain. This creates a "dual-risk" stability profile:
  • The Heterocycle: Susceptible to nucleophilic attack (ring-opening) in strong bases.

  • The Allyl Group: Susceptible to base-catalyzed isomerization to the enamine (propenyl) species.[1]

General Rule: NAP exhibits high stability in acidic media (kinetic stability) but demonstrates moderate-to-low stability in basic media , particularly under thermal stress.

Module 1: Acidic Media Troubleshooting

Status: Generally Stable Primary Interaction: Protonation (Salt Formation)

In acidic environments (pH < 4), NAP behaves as a weak base. The degradation risk is low because the protonated species is resonance-stabilized, making the carbonyl carbon less electrophilic and resistant to nucleophilic attack by water.

Troubleshooting Scenario: "My compound precipitated/changed color in 1N HCl."

Diagnosis: This is likely salt formation , not degradation.

  • Mechanism: Protonation occurs at the N3 nitrogen (the nitrogen not attached to the allyl group) or the carbonyl oxygen, depending on solvent effects. This forms the phthalazinium cation.

  • Solubility: The chloride salt may have different solubility properties than the free base, leading to precipitation in aqueous acid.

Experimental Verification (Acid)

To confirm stability vs. degradation, perform this self-validating test:

  • Dissolve 5 mg NAP in 1 mL of 1N HCl.

  • Heat at 60°C for 4 hours.

  • Neutralize carefully with saturated NaHCO₃ to pH 7-8.

  • Extract with Ethyl Acetate and analyze via HPLC.

    • Result A (Pass): Single peak matching the standard retention time (RT).

    • Result B (Fail): Appearance of a new peak at early RT (indicative of hydrolysis to hydrazide derivatives, though rare).

DOT Diagram: Acidic Pathway

AcidStability NAP N-Allyl Phthalazinone (Neutral) Cation Phthalazinium Cation (Protonated Species) NAP->Cation Fast / Reversible (Salt Formation) H_Ion H+ (Acid) Cation->NAP Neutralization (NaHCO3) Hydrolysis Hydrolysis Product (Phthalic Acid deriv.) Cation->Hydrolysis Extreme Heat (>90°C) Slow Reaction

Caption: Figure 1. Under standard acidic conditions, NAP exists in equilibrium with its cation. Irreversible hydrolysis requires extreme thermal forcing.

Module 2: Basic Media Troubleshooting

Status: Unstable / Reactive Primary Risks: Ring Opening (Hydrolysis) & Allyl Isomerization

Basic conditions (pH > 10) pose the highest risk. The presence of hydroxide ions (


) or alkoxides (

) triggers two competing degradation pathways.
Issue 1: "I see a new impurity eluting before the main peak."

Diagnosis: Ring Opening (Hydrolysis).

  • Mechanism: Hydroxide attacks the carbonyl carbon (C1). The C-N bond cleaves, opening the lactam ring.

  • Product: 2-(2-allylhydrazine-1-carbonyl)benzoate. This is an ionic carboxylate salt, which is highly polar and elutes earlier on Reverse Phase HPLC.

Issue 2: "I see a new impurity eluting close to the main peak (or co-eluting)."

Diagnosis: Allyl-to-Propenyl Isomerization.

  • Mechanism: Strong bases can deprotonate the allylic position (adjacent to the Nitrogen). The double bond migrates to form the thermodynamically more stable, conjugated enamine (N-propenyl).

  • Risk: This is often catalyzed by bases like KOtBu or prolonged exposure to NaOH. The propenyl isomer is chemically distinct but has similar polarity to the allyl parent.

DOT Diagram: Basic Degradation Pathways

BaseStability cluster_0 Path A: Hydrolysis (Ring Opening) cluster_1 Path B: Isomerization NAP N-Allyl Phthalazinone Intermediate Tetrahedral Intermediate NAP->Intermediate Nucleophilic Attack Enamine N-Propenyl Phthalazinone (Conjugated Isomer) NAP->Enamine Double Bond Migration (Base Catalyzed) Base OH- / Base RingOpen 2-(2-allylhydrazine) benzoate salt Intermediate->RingOpen C-N Bond Cleavage

Caption: Figure 2. Basic media triggers two pathways: Ring opening (Path A, dominant in aqueous base) and Allyl Isomerization (Path B, possible in anhydrous base/heat).

Module 3: Analytical & Stress Testing Protocols

To validate the stability of your specific batch, use this standardized Forced Degradation Protocol.

Stress Conditions Table
ConditionReagentTemp/TimeExpected ResultTarget Degradation
Acid Control 0.1 N HCl60°C / 4h< 2% DegradationStable
Base Stress 0.1 N NaOHRT / 2h5-15% Degradation Ring Opening (Major)
Oxidation 3% H₂O₂RT / 4hVariableN-Oxide formation
Thermal Solid State80°C / 24h< 1% DegradationStable
HPLC Method Parameters (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phthalazinone core is UV active).

Frequently Asked Questions (FAQ)

Q: Can I store N-allyl phthalazinone in DMSO? A: Yes, but ensure the DMSO is acid-free and water-free. In the presence of trace water and heat, DMSO can become slightly basic or acidic over time. Store at -20°C for long-term stability.

Q: Why does the base degradation peak disappear when I acidify the sample for LCMS? A: If ring opening occurred (forming the carboxylate salt), acidifying the sample might induce re-cyclization back to the phthalazinone, depending on the kinetics. This is a "false stability" result. Always quench base reactions with buffer (pH 7), not strong acid , to freeze the degradation profile accurately.

Q: Is the allyl group susceptible to polymerization? A: In the solid state, it is generally stable. However, in solution with radical initiators or intense UV light, the allyl group can cross-link. Store in amber vials.

References

  • Trost, B. M., Cregg, J. J., & Quach, N. (2017).[2][3] Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides.[2][3][4] Journal of the American Chemical Society, 139(14), 5133–5139.[3] [Link]

    • Relevance: Establishes the mechanism and conditions for base-catalyzed isomeriz
  • Kutuk, H., & Yakan, H. (2011).[5] The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1460–1469. [Link]

    • Relevance: Provides kinetic data on the hydrolysis of phthalimide-like systems in acidic media.
  • Singh, A., & Singh, P. (2018).[6] Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 186-196. [Link]

    • Relevance: Defines the industry standard protocols for conducting forced degrad
  • Csampai, A., et al. (2021). A Green Microwave Method for Synthesizing a More Stable Phthalazin-1-ol Isomer. PMC (PubMed Central). [Link]

    • Relevance: Discusses the thermodynamic stability and tautomerism of the phthalazinone core.

Sources

Technical Support Center: Amide Bond Formation in Phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting amide bond formation in phthalazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing phthalazine-based compounds. Phthalazine derivatives are a cornerstone in medicinal chemistry, with applications ranging from PARP inhibitors like Olaparib to anticonvulsant and antihypertensive agents.[1] The successful formation of the amide bond is often a critical step in the synthesis of these valuable molecules.

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common challenges encountered in the laboratory. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is not proceeding to completion, or the yield is very low. What are the most common causes?

Low or no yield in amide bond formation involving a phthalazine core can stem from several factors. The primary culprits often involve inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.

  • Inefficient Carboxylic Acid Activation: The first step in most amide coupling reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.[2][3] If the activating agent is not effective, the reaction will stall. For standard coupling reagents like HATU or EDC/HOBt, ensure they are fresh and have been stored under appropriate conditions (e.g., dry and refrigerated).[4] An incomplete reaction can occur if the activated ester is formed but does not react further with the amine.[4]

  • Low Amine Nucleophilicity: The nitrogen atom in the phthalazine ring can reduce the nucleophilicity of an adjacent amine group through electron-withdrawing effects. Similarly, amines attached to other electron-deficient aromatic systems can be poor nucleophiles.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically block the approach of the reacting partners.[5][6][7][8] This is a significant challenge when synthesizing highly substituted phthalazine derivatives.[6][8]

  • Side Reactions: Unwanted side reactions can consume starting materials or intermediates. For example, with carbodiimide reagents, the formation of inactive urea derivatives can occur.[2]

Troubleshooting Guides

Scenario 1: The reaction stalls after the formation of the activated ester.

Question: I've confirmed via LC-MS that my carboxylic acid is forming an activated ester with HATU, but the reaction with my phthalazine-amine is not proceeding. What steps can I take?

Answer: This is a classic case of the nucleophile (the amine) failing to react with the activated electrophile (the activated ester). Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate the Basicity of the Reaction Medium: The amine needs to be in its free base form to be nucleophilic. If the reaction medium is too acidic (e.g., from the amine salt starting material), the amine will be protonated and non-nucleophilic.

  • Protocol: Add an appropriate non-nucleophilic base to the reaction mixture. The choice of base is critical.

BasepKa of Conjugate AcidTypical SolventsNotes
Diisopropylethylamine (DIPEA)10.7DCM, DMF, THFA common choice, sterically hindered to reduce side reactions.
Triethylamine (TEA)10.75DCM, DMF, THFCan sometimes act as a nucleophile itself.
N-Methylmorpholine (NMM)7.4DMF, THFA weaker base, useful for sensitive substrates.
2,6-Lutidine6.7DCM, THFA hindered, non-nucleophilic base.

2. Increase the Nucleophilicity of the Amine: If adding a base doesn't solve the problem, the inherent nucleophilicity of your phthalazine-amine may be too low.

  • Experimental Workflow:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition.

    • Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes enhance the reaction rate.

    • Consider a Different Coupling Reagent: Some coupling reagents are more potent than others. If HATU is failing, consider a phosphonium-based reagent like PyBOP, which can be more effective for challenging couplings.[2]

3. Address Potential Steric Hindrance: If the substituents near the reacting centers are bulky, you may need to employ more forceful conditions or alternative strategies.

  • High-Temperature Conditions: Microwave synthesis can sometimes overcome significant activation barriers.

  • Convert to an Acyl Chloride: A more reactive electrophile may be necessary.

    • Protocol for Acyl Chloride Formation:

      • Dissolve the carboxylic acid in a dry, inert solvent (e.g., DCM or toluene) under an inert atmosphere (N₂ or Ar).

      • Add oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of DMF.

      • Stir at room temperature for 1-2 hours or until gas evolution ceases.

      • Remove the solvent and excess reagent under reduced pressure.

      • Immediately use the crude acyl chloride in the subsequent reaction with the amine in the presence of a non-nucleophilic base.

    • Caution: Acyl chlorides are highly reactive and moisture-sensitive. This method may not be suitable for substrates with sensitive functional groups.[9] Using neat thionyl chloride at elevated temperatures is a more aggressive option but can lead to side reactions.[4]

Scenario 2: The reaction is messy, with multiple unidentified byproducts.

Question: My reaction to form a phthalazine amide is producing a complex mixture of products that are difficult to separate. How can I improve the reaction's cleanliness?

Answer: A messy reaction profile often points to side reactions, instability of the starting materials or products under the reaction conditions, or issues with the coupling reagent itself.

1. Diagnose the Source of Byproducts:

  • Coupling Reagent-Related Side Reactions:

    • Guanidinium Formation: Uronium/aminium-based reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct. To mitigate this, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the amine.[10]

    • Racemization: For chiral carboxylic acids, especially α-amino acids, racemization can be a significant issue. Additives like HOBt or HOAt are used with carbodiimides to suppress this side reaction.

  • Diagram of Pre-activation Strategy:

2. Optimize Reaction Conditions:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often slow down side reactions more than the desired reaction, leading to a cleaner profile.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if using sensitive reagents. [1][2] 3. Purification of Starting Materials: Impurities in your starting materials can lead to byproducts. Ensure your phthalazine-amine and carboxylic acid are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

Scenario 3: Difficulty in synthesizing the phthalazine precursor.

Question: Before I even get to the amide coupling, I'm struggling to synthesize my functionalized phthalazine starting material. What are some common strategies?

Answer: The synthesis of the phthalazine core itself can be challenging. The choice of method depends on the desired substitution pattern.

1. Classical Condensation Reactions: The most common methods involve the reaction of hydrazine or its derivatives with phthalic anhydrides, phthalides, or 2-acylbenzoic acids. [11]

  • From Phthalic Anhydride: Reacting phthalic anhydride with hydrazine hydrate in a solvent like ethanol or acetic acid is a straightforward way to produce phthalazinones. [11][12]

  • Diagram of Phthalazinone Synthesis:

    Caption: Synthesis of a phthalazinone precursor.

2. Functionalization of Halogenated Phthalazines: A versatile approach is to start with a halogenated phthalazine, such as 1-chlorophthalazine or 1,4-dichlorophthalazine, and then introduce functionality through nucleophilic substitution or cross-coupling reactions. [1]

  • Nucleophilic Substitution: A chloro-substituent on the phthalazine ring can be displaced by various nucleophiles, including amines. [1][11]

    • General Protocol for Nucleophilic Substitution:

      • Dissolve the chlorophthalazine in a suitable solvent (e.g., ethanol, butanol, or DMF).

      • Add the amine nucleophile (1.0-1.2 equivalents) and, if necessary, a base like potassium carbonate or triethylamine. [1] 3. Heat the reaction mixture to reflux and monitor by TLC or LC-MS. [1] 4. Upon completion, cool the reaction, and purify by filtration, recrystallization, or column chromatography. [1]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Buchwald-Hartwig can be used to form C-C or C-N bonds, respectively, on the phthalazine core. [1] This technical guide provides a starting point for troubleshooting common issues in the synthesis of phthalazine amides. Successful synthesis in medicinal chemistry often requires careful optimization of reaction conditions and a systematic approach to problem-solving.

References

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Published June 8, 2019. Available from: [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

  • El-Sayed MAA, Abdel-Aziz M, Abdel-Gawad SM, Ahmed M, El-Azab AS, El-Missiry MM. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. 2024;14(1):9538. doi:

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. Available from: [Link]

  • Dong X, Liu Y, Li R, et al. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry. 2017;138:1033-1046. doi:

  • Strategies for the syntheses of phthalazine derivatives. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Published October 20, 2021. Available from: [Link]

  • steric hindrance effect: Topics by Science.gov. Science.gov. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Masson L, Buzzetti K, König B. Visible light amination/Smiles cascade: access to phthalazine derivatives. Chemical Science. 2016;7(8):5547-5552. doi:

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631. doi:

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • El-Gamal MI, Abdel-Maksoud MS, El-Din MMG, Yoo KH, Oh C-H. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):976-987. doi:

  • Chen Y-J, Liu Y-H, Lu C-Y, et al. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. 2021;26(10):2885. doi:

  • Schäfer G, Bode JW. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. 2016;70(4):263-266. doi:

  • Alizadeh FT. METAL-FREE SYNTHESIS STRATEGIES TOWARDS AMIDE BOND FORMATION: REVIEW. Processes of Petrochemistry and Oil Refining. 2022;23(4):533-562. doi:

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Published February 28, 2018. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Published March 20, 2025. Available from: [Link]

  • Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Dalton Transactions. 2022;51(2):778-790. doi:

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available from: [Link]

  • Schäfer G, Bode JW. The Synthesis of Sterically Hindered Amides. ResearchGate. Published August 9, 2025. Available from: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Phthalazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalazine carboxamides represent a critical scaffold in medicinal chemistry, particularly in the development of VEGFR and PARP inhibitors (e.g., vatalanib derivatives). However, their structural elucidation via mass spectrometry (MS) presents unique challenges due to the competing fragmentation pathways of the diazine ring and the carboxamide linker.

This guide provides a technical comparison of fragmentation behaviors, contrasting Electrospray Ionization (ESI) with Electron Impact (EI) , and delineating the specific mechanistic pathways required for confident structural assignment. Unlike generic spectral guides, this document focuses on the causality of bond cleavages to aid in metabolite identification and impurity profiling.

Core Chemical Architecture & Ionization Physics

To interpret the spectra accurately, one must first understand the stability hierarchy of the molecule under energy stress.

The Phthalazine-1-Carboxamide Scaffold

The molecule consists of a bicyclic 2,3-benzodiazine (phthalazine) core attached to a carboxamide side chain.

  • Protonation Site (ESI): The N-2 nitrogen of the phthalazine ring is the most basic site (

    
    ), serving as the primary charge carrier in positive mode ESI 
    
    
    
    .
  • Radical Site (EI): In EI, the removal of an electron typically occurs from the lone pair of the amide nitrogen or the aromatic ring system, generating a radical cation

    
    .
    
Comparative Analysis: ESI-CID vs. EI
FeatureElectrospray Ionization (ESI) with CIDElectron Impact (EI)
Primary Ion Even-electron cation

Odd-electron radical cation

Energy Regime Low internal energy (Soft). Fragmentation requires collision (CID).[1]High internal energy (70 eV). Spontaneous in-source fragmentation.
Dominant Pathway Charge-Remote Fragmentation & Inductive Cleavage. Driven by proton mobility.Radical-Site Driven Cleavage (e.g.,

-cleavage).
Key Utility Metabolite ID, conjugate analysis, high-sensitivity LC-MS quantitation.[2]Library matching (NIST), structural fingerprinting of small impurities.
Diagnostic Limit Often preserves the amide bond unless high Collision Energy (CE) is applied.Frequently obliterates the amide linker, showing isolated ring fragments.

Deep Dive: Fragmentation Mechanisms[2]

The fragmentation of phthalazine carboxamides follows a deterministic logic based on the stability of the leaving groups and the resulting carbocations.

Pathway A: Amide Bond Cleavage (The Diagnostic Split)

This is the most critical pathway for identifying N-substituents.

  • Mechanism: The protonated molecular ion undergoes inductive cleavage at the amide C-N bond.

  • Result: Formation of the Phthalazin-1-ylium acylium ion (typically m/z 157 for the unsubstituted core) and the neutral amine loss.

  • Significance: If the charge remains on the amine side, it indicates a highly basic N-substituent (common in drug derivatives).

Pathway B: The "Phthaloyl" Rearrangement

Unique to ortho-substituted aromatics, this pathway mimics the formation of phthalic anhydride.

  • Mechanism: Nucleophilic attack by the amide oxygen or ring nitrogen leads to the expulsion of the side chain.

  • Marker Ions:

    • m/z 129/130: Protonated phthalazine ring (loss of the entire carboxamide group).

    • m/z 104: Benzoyl cation

      
      , formed after the diazine ring opens and loses 
      
      
      
      (retro-Diels-Alder-like).
Pathway C: McLafferty Rearrangement (Side-Chain Specific)

If the N-alkyl side chain possesses a


-hydrogen, a McLafferty rearrangement occurs.
  • Observation: Loss of a neutral alkene.[3]

  • Validation: This pathway is suppressed in ESI unless the proton is mobile; it is prominent in EI.

Visualization of Signaling Pathways (DOT Diagram)

PhthalazineFragmentation cluster_legend Fragmentation Zones Precursor Precursor Ion [M+H]+ (Phthalazine Carboxamide) Acylium Acylium Ion (m/z ~157) [Phthalazine-CO]+ Precursor->Acylium Amide Cleavage (Neutral Amine Loss) AmineIon Protonated Amine [R-NH3]+ (Side Chain Info) Precursor->AmineIon Amide Cleavage (Charge Retention on Amine) RingIon Phthalazine Ring (m/z 129/130) [C8H7N2]+ Precursor->RingIon Loss of CONH-R Benzoyl Benzoyl Cation (m/z 104) [C7H5O]+ Acylium->Benzoyl Ring Contraction (-N2 / -CN) RingIon->Benzoyl Loss of CN/HCN Benzyne Benzyne Radical (m/z 76) [C6H4]+. Benzoyl->Benzyne Loss of CO

Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-substituted phthalazine-1-carboxamides. The primary split determines whether structural information is retained on the core or the substituent.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness," follow this protocol which includes internal validation steps.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the phthalazine nitrogen (

      
      ), maximizing 
      
      
      
      signal intensity.
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: MS Method Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping:

    • Low (10-20 eV): Preserves molecular ion; minor loss of

      
       or 
      
      
      
      .
    • Medium (30-40 eV):Target Zone. Generates the diagnostic Amide Cleavage (Pathway A).

    • High (>50 eV): Forces ring opening (Pathway B), generating m/z 104 and 76.

Step 3: Validation (The "Self-Check")
  • Isotope Pattern Analysis: Check the A+1 peak. Phthalazine derivatives often have high carbon counts; ensure the isotopic distribution matches the formula.

  • Neutral Loss Scan: If analyzing a series of derivatives, set a Neutral Loss scan for 17 Da (

    
    ) or the specific mass of the amine side chain.
    

Data Interpretation & Troubleshooting

Distinguishing Phthalazines from Isobaric Interferences

A common issue is distinguishing phthalazine carboxamides from quinazoline or quinoxaline isomers.

Diagnostic IonPhthalazine CarboxamideQuinazoline / Quinoxamide
m/z 129/130 High Intensity. The N-N bond allows specific cleavage to the diaza-naphthalene core.Lower intensity; ring cleavage patterns differ.[4]
m/z 104 Present. Derived from the benzoyl cation via

loss.
Absent or low.[4] Requires different ring opening mechanism.
m/z 76 Present. Benzyne cation.Present but ratio to m/z 104 differs.[5]
Common Artifacts
  • [M+Na]+ Adducts: Strong affinity for sodium. These adducts fragment poorly. Solution: Add Ammonium Formate to the mobile phase to suppress Na+ adducts in favor of

    
    .
    
  • Dimerization: Peaks at

    
    . Solution: Dilute sample 10x.
    

References

  • El-Sakka, S. S., et al. "Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives." Afinidad, vol. 66, no.[5] 540, 2009, pp. 167-172.[5]

  • Liang, X., et al. "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry."[6] Journal of Chinese Mass Spectrometry Society, vol. 34, no.[6] 3, 2013, pp. 151-156.[6]

  • Silva, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016.

  • Asakawa, D., et al. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry."[1] Journal of the American Society for Mass Spectrometry, 2021.

Sources

Technical Comparison Guide: FTIR Characterization of N-Allyl-4-oxo-3,4-dihydrophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-allyl-4-oxo-3,4-dihydrophthalazine (also known as 2-allylphthalazin-1(2H)-one ), focusing on its vibrational spectroscopy (FTIR) for structural validation and comparing its performance characteristics against key structural analogs.

Executive Summary

N-allyl-4-oxo-3,4-dihydrophthalazine is a pivotal heterocyclic intermediate used in the synthesis of bioactive compounds (e.g., antimicrobial agents, PDE4 inhibitors) and functional materials. Its structural integrity relies on the specific N-alkylation of the phthalazinone scaffold, avoiding the thermodynamically less stable O-alkylated isomer.

This guide serves two purposes:

  • Validation: Establish a definitive FTIR fingerprint to distinguish the N-allyl product from its precursor (phthalazinone) and O-allyl isomers.

  • Comparative Analysis: Objectively evaluate the compound's biological and chemical performance against N-methyl and unsubstituted analogs.

Structural & Vibrational Analysis

The N-allyl derivative is characterized by the replacement of the N-H bond in the parent phthalazinone with an N-allyl group (


). This modification induces distinct shifts in the vibrational spectrum, particularly in the carbonyl and high-wavenumber regions.[1]
FTIR Characteristic Peaks

The following table synthesizes experimental data for the N-allyl derivative compared to its precursor.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Amide Carbonyl

1650 – 1665 StrongCharacteristic of the lactam ring; slight redshift vs. precursor due to N-substitution.
Allyl C=C

1635 – 1645 MediumDistinct from aromatic C=C; often appears as a shoulder to the C=O peak.
Allyl =C-H

3070 – 3090 WeakSpecific to the terminal alkene protons of the allyl group.
Allyl -CH₂-

2910 – 2980 MediumMethylene bridge stretch; absent in the parent phthalazinone.
Amide Nitrogen

1320 – 1360 MediumConfirms the tertiary amide structure.
Aromatic Ring

1580 – 1600 VariableSkeletal vibrations of the benzene ring.
N-H (Precursor)

ABSENT N/ACritical Purity Check: The broad band at 3100–3300 cm⁻¹ (seen in starting material) must be absent.
Structural Validation Logic

The following diagram illustrates the logical flow for validating the structure using FTIR data.

FTIR_Validation Start Sample Spectrum Analysis CheckNH Check 3100-3300 cm⁻¹ (Broad Peak?) Start->CheckNH ResultSM Contamination: Unreacted Phthalazinone CheckNH->ResultSM Yes (Peak Present) CheckCO Check 1650-1670 cm⁻¹ (Strong C=O Peak?) CheckNH->CheckCO No (Peak Absent) ResultO Isomer Error: O-Allyl Derivative (Lactim ether) CheckCO->ResultO No (Weak/Absent) CheckAllyl Check 3080 & 1640 cm⁻¹ (Allyl C=C/C-H?) CheckCO->CheckAllyl Yes (Strong) ResultFinal CONFIRMED: N-allyl-4-oxo-3,4-dihydrophthalazine CheckAllyl->ResultFinal Peaks Present

Figure 1: Decision logic for validating N-alkylation over O-alkylation and starting material contamination.

Comparative Performance Guide

This section compares the N-allyl derivative with its primary alternatives: the N-Methyl analog (common in drug design) and the Unsubstituted Phthalazinone (precursor).

Biological Activity (Antifungal)

In drug development, the N-substituent critically influences bioactivity. While the phthalazinone scaffold is bioactive, the specific alkyl group modulates potency.

MetricN-Allyl Derivative (Product)N-Methyl Analog (Alternative)Analysis
Antifungal Potency Inactive / Low High The N-methyl group fits the binding pocket of fungal targets (e.g., C. neoformans) better than the bulkier allyl group.
Lipophilicity Higher (LogP increase)ModerateAllyl increases membrane permeability but may reduce specific receptor binding affinity.
Metabolic Stability ModerateHighThe allyl group is susceptible to metabolic oxidation (epoxidation), potentially reducing half-life compared to the methyl group.

Key Insight: While the N-allyl derivative shows lower direct antifungal activity [1], it serves as a superior intermediate for "Click Chemistry" or Heck coupling reactions due to the reactive alkene, allowing the synthesis of complex libraries that N-methyl analogs cannot access.

Synthesis & Yield Efficiency

Comparing the synthesis of N-allyl vs. N-alkyl derivatives highlights the reactivity differences of the alkylating agents.

ParameterN-Allyl Synthesis N-Decyl/Alkyl Synthesis
Reagent Allyl BromideAlkyl Bromide (Long Chain)
Typical Yield ~60 - 75% ~50 - 65%
Reaction Time Faster (Activated halide)Slower (Steric hindrance)
Side Products O-Allyl isomer (minor)Elimination products (alkenes)

Experimental Protocols

Synthesis Workflow

The synthesis exploits the acidity of the lactam N-H (pKa ~10-11) to effect nucleophilic substitution.

Synthesis_Workflow SM Phthalazin-1(2H)-one (Solid) Reaction Reflux (6-24 Hours) SM->Reaction Reagents Allyl Bromide + K₂CO₃ (Base) + Acetone (Solvent) Reagents->Reaction Workup Filtration & Evaporation Reaction->Workup Product Crude N-Allyl Derivative Workup->Product Purification Recrystallization (Ethanol) Product->Purification

Figure 2: Synthesis pathway for N-allyl-4-oxo-3,4-dihydrophthalazine.

FTIR Characterization Protocol

To ensure reproducible data for the table in Section 2.1, follow this standardized method:

  • Sample Preparation:

    • Technique: KBr Pellet (Preferred for resolution) or ATR (Diamond crystal).

    • Ratio: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder to minimize scattering (Christiansen effect).

  • Instrument Settings:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Range: 4000 – 400 cm⁻¹.

  • Data Processing:

    • Perform baseline correction.

    • Normalize the C=O peak (approx. 1660 cm⁻¹) to 1.0 absorbance units for comparative overlay.

References

  • Synthesis and Bioevaluation of Substituted Phthalazin-1(2H)-ones. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Phthalazin-1(2H)-one Hybrids. ResearchGate. Retrieved from [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis and coordination properties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Corrosion inhibition efficiency of organic compounds. Corrosion Reviews. Retrieved from [Link]

  • Triflamidation of Allyl-Containing Substances. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Structural Validation & Functional Efficacy of Phthalazinone Allyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Phthalazin-1(2H)-ones represent a privileged scaffold in medicinal chemistry, forming the pharmacophore of FDA-approved PARP inhibitors like Olaparib .[1] The introduction of allyl groups (N-allyl or C-allyl substituents) serves two critical functions in modern drug design:

  • Hydrophobic Probing: The allyl moiety probes the hydrophobic pockets of target enzymes (e.g., the nicotinamide binding pocket of PARP-1 or allosteric sites of DNMT3A).

  • Synthetic Utility: It acts as a "click-ready" handle for late-stage functionalization via olefin metathesis or thiol-ene coupling.

However, the synthesis of these derivatives is plagued by tautomeric ambiguity . The phthalazinone core is an ambident nucleophile, leading to a competition between N-alkylation (desired for PARP activity) and O-alkylation (often inactive).

This guide provides a rigorous, data-driven framework for distinguishing these isomers and validating their biological efficacy against standard alternatives.

The Structural Challenge: Regioselectivity (N- vs. O-Alkylation)

The core validation challenge lies in the lactam-lactim tautomerism. While thermodynamic control typically favors N-alkylation due to the "softer" nucleophilicity of the nitrogen (Pearson HSAB theory), kinetic conditions or specific electrophiles can yield O-allyl ethers.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways and the critical decision points for structural validation.

G Start Phthalazin-1(2H)-one (Parent Scaffold) Reagent Allyl Bromide + Base (K2CO3/Cs2CO3) Start->Reagent Intermediate Ambident Anion Reagent->Intermediate N_Product N-Allyl Derivative (Thermodynamic Product) Target: PARP Active Intermediate->N_Product Polar Aprotic (DMF/Acetone) O_Product O-Allyl Ether (Kinetic/Silver Salt Product) Target: Inactive Intermediate->O_Product Ag+ Salts or Hard Electrophiles Validation Validation Node: 1. 1H NMR (Allyl Shift) 2. NOESY (Proximity) 3. X-Ray (Definitive) N_Product->Validation O_Product->Validation

Caption: Divergent alkylation pathways of the phthalazinone scaffold. N-alkylation is the primary objective for PARP inhibition efficacy.

Comparative Analytical Framework

To validate the structure, researchers must move beyond basic mass spectrometry (which cannot distinguish regioisomers). The following table compares the three primary validation methodologies.

Table 1: Comparative Efficacy of Structural Validation Methods
FeatureMethod A: 1D 1H-NMR Method B: 2D NOESY/HMBC Method C: X-Ray Crystallography
Primary Utility Preliminary screening of allyl incorporation.Definitive solution state regiochemistry (N vs O).Absolute configuration & solid-state confirmation.
Key Marker Allyl olefinic protons (

5.7–6.0 ppm).
Cross-peaks between Allyl-CH

and Carbonyl (C=O) or Benzene-H.
Electron density map of N-C vs O-C bond.
Throughput High (Minutes).Medium (Hours).[1][2][3][4]Low (Days/Weeks).
Reliability Low (Chemical shifts overlap).High (Spatial proximity is distinct).Gold Standard (Unambiguous).
Cost/Resource Minimal.Standard Instrument time.High (Requires single crystal).
Deep Dive: NMR Diagnostic Signatures

Based on experimental data from N-substituted phthalazinones [1, 4], the following chemical shifts are diagnostic for the N-allyl derivative:

  • Olefinic CH (Multiplet):

    
     5.70 – 5.85 ppm.
    
  • Terminal =CH

    
     (Doublets): 
    
    
    
    5.01 – 5.15 ppm (J values typically ~10 Hz cis, ~17 Hz trans).[5]
  • N-CH

    
     (Methylene Linker): 
    
    
    
    4.80 – 5.00 ppm.
    • Differentiation: In O-allyl ethers, the O-CH

      
       signal typically shifts upfield (shielded) or shows distinct coupling patterns in HMBC (correlation to C-1 carbon at ~159 ppm).
      

Functional Performance: Allyl Derivatives vs. Alternatives

Once the structure is validated as the N-allyl isomer, its performance must be benchmarked against the parent compound (Olaparib or unsubstituted phthalazinone).

Biological Efficacy (PARP Inhibition)

Experimental data indicates that N-substitution affects potency based on steric bulk and linker length.

Compound ClassRepresentative StructureIC

(PARP-1)
Mechanism/Insight
Parent Scaffold Phthalazin-1(2H)-one> 10

M
Lacks hydrophobic tail for pocket occupancy.
Reference Standard Olaparib 5 – 7 nM Optimized cyclopropanecarbonyl tail.
N-Allyl Derivative N-Allyl-phthalazinone~100 – 500 nMAllyl group provides moderate hydrophobic interaction but lacks the depth of Olaparib's tail.
N-Benzyl Derivative N-Benzyl-phthalazinone7.8 nM [2]Benzyl group mimics the Olaparib pharmacophore more effectively than allyl.

Key Insight: While the simple N-allyl derivative is less potent than Olaparib, it retains significant activity compared to the unsubstituted parent. Its primary value is as a synthetic intermediate to attach more complex tails (e.g., via cross-metathesis) to reach Olaparib-level potency [2, 4].

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis & Isolation

Objective: Maximize N-alkylation over O-alkylation.

  • Reagents: Dissolve Phthalazin-1(2H)-one (1.0 eq) in anhydrous DMF.

  • Base: Add K

    
    CO
    
    
    
    (1.5 eq). Note: Avoid Ag
    
    
    CO
    
    
    to prevent O-alkylation.
  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 2:1).

  • Workup: Pour into ice water. The N-allyl product typically precipitates as a white solid (mp 154–156°C [4]). Filter and wash with water.

  • Purification: Recrystallize from Ethanol.

Protocol B: The "Self-Validating" NMR Workflow

Objective: Confirm N-regiochemistry without growing crystals.

  • Sample Prep: Dissolve 10 mg of product in DMSO-d_6 (CDCl

    
     is acceptable, but DMSO prevents aggregation).
    
  • Experiment 1 (1H): Confirm presence of allyl pattern (1H multiplet at 5.8 ppm, 2H doublet at 5.1 ppm).

  • Experiment 2 (NOESY): Set mixing time to 500ms.

    • Success Criteria: Look for NOE cross-peaks between the N-CH

      
       (allyl)  protons and the aromatic proton at C-8  (peri-position).
      
    • Logic: In the N-isomer, the allyl group is spatially close to the C-8 proton. In the O-isomer, the allyl group is oriented away from the benzene ring or rotates freely, reducing this specific NOE signal.

References

  • Marzouk, M. I., et al. (2016).[5] Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239–251.[2][5] Link[2][5]

  • Wang, J., et al. (2020). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry, 12(21). Link

  • Eldehna, W. M., et al. (2016). Design, synthesis and activity evaluation of new phthalazinone PARP inhibitors. European Journal of Medicinal Chemistry. Link

  • Emam, S. M., et al. (2024).[2][5] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.[2] BMC Chemistry. Link

  • Timmerman, H., et al. (2024).[2][5][6] Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its Associated Waste Streams

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our waste streams. This protocol is designed to provide clear, actionable steps that ensure the safety of laboratory personnel and adherence to federal and local regulations. The procedures outlined herein are based on established principles of chemical hygiene and hazardous waste management.

Core Principle: Hazard-Based Management

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide must be managed as regulated hazardous waste . This directive is based on its specific hazard profile and general principles for handling novel or specialized chemical compounds. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation[1]. Therefore, disposal via standard trash or sanitary sewer systems is strictly prohibited, as this can lead to environmental contamination and is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. All waste generated from its use, including contaminated materials, must be collected for professional disposal.

Hazard Profile and Required Personal Protective Equipment (PPE)

Understanding the causality behind safety protocols is critical. The known hazards of this compound dictate the minimum required PPE for handling both the pure substance and its waste.

Hazard StatementGHS ClassificationRequired PPE for Handling and DisposalRationale
H302: Harmful if swallowedAcute toxicity, oralNitrile gloves, safety glasses/goggles, lab coatPrevents accidental ingestion via hand-to-mouth contact.
H315: Causes skin irritationSkin corrosion/irritationNitrile gloves, lab coatProvides a barrier to prevent direct skin contact and irritation.
H319: Causes serious eye irritationSerious eye damage/eye irritationSafety glasses with side shields or gogglesProtects eyes from splashes or aerosolized particles that could cause serious damage.
H335: May cause respiratory irritationSpecific target organ toxicityUse only in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust or fumes, preventing respiratory tract irritation.[4]

This data is synthesized from the supplier Safety Data Sheet for N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.[1]

Step-by-Step Disposal and Waste Management Workflow

The fundamental principle of laboratory waste management is segregation at the point of generation.[5] Never mix incompatible waste streams. The following steps provide a systematic approach to managing waste containing N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

Step 1: Identify and Segregate Waste Streams

Properly categorize all waste generated. Each category must have its own dedicated, compatible waste container.

  • Unused or Expired Compound: Pure, unadulterated N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

  • Contaminated Solid Waste: Items such as gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the compound.

  • Contaminated Liquid Waste: Solutions containing the compound, including reaction mixtures, purification fractions, and rinsing solvents.

  • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to transfer the compound or its solutions.

  • Spill Cleanup Materials: Absorbent materials (e.g., vermiculite, sand) used to contain and clean a spill must be treated as hazardous waste.[6][7]

Step 2: Select Appropriate Waste Containers

Container integrity is paramount to preventing leaks and ensuring safe transport.[3]

  • Solid and Unused Compound Waste: Use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free from cracks or deterioration.[3][8]

  • Liquid Waste: Use a sealable, screw-cap bottle, preferably plastic, that is compatible with all components of the waste solution.[9] Ensure at least one inch of headspace is left to allow for expansion.[10]

  • Sharps Waste: Use a designated, puncture-proof sharps container.

Step 3: Label Waste Containers Correctly

Proper labeling is a strict regulatory requirement and is crucial for safety.[11] As soon as the first drop of waste is added, the container must be labeled with an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[2][6]

The label must include:

  • The words "Hazardous Waste" .[8][10]

  • The full, unabbreviated chemical name of all contents: "N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide".[2][8]

  • For mixtures, list all components and their approximate percentages , including solvents.[8][10]

  • The specific hazard characteristics (e.g., Toxic, Irritant).[10]

  • The accumulation start date (the date the first waste was added).[11]

  • The generator's name and laboratory location (building and room number).[2]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

  • Keep containers securely closed at all times, except when adding waste.[6][8][10] Do not leave a funnel in the container.[8]

  • Segregate containers within the SAA based on compatibility. For example, store containers of this compound away from strong acids, bases, or oxidizers.[10]

  • Inspect the SAA weekly for any signs of leakage or container degradation.[8][10]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform final disposal. The process is completed by trained professionals.

  • Once a waste container is 90% full, or if you will no longer be generating that waste stream, complete the hazardous waste tag by filling in the "full" date.[8]

  • Submit a chemical waste pickup request to your institution's EHS or equivalent safety department.[2][8]

  • EHS will collect the waste and manage its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and Department of Transportation (DOT) regulations.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste streams containing N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

G Disposal Workflow for N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide cluster_generation Point of Generation cluster_segregation Step 1: Segregation cluster_containment Step 2 & 3: Containment & Labeling cluster_storage Step 4: On-Site Storage cluster_disposal Step 5: Final Disposal gen Waste Generation (Experimentation, Spill, etc.) pure Pure/Unused Compound gen->pure Identify Waste Type solid Contaminated Solids (Gloves, Wipes) gen->solid Identify Waste Type liquid Contaminated Liquids (Solvents, Solutions) gen->liquid Identify Waste Type container Collect in a Dedicated, Compatible, and Properly Labeled 'HAZARDOUS WASTE' Container pure->container solid->container liquid->container saa Store Closed Container in Designated SAA container->saa pickup Request Pickup from Institutional EHS saa->pickup

Caption: Decision-making flowchart for the disposal of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 20, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved February 20, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 20, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 20, 2026, from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved February 20, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 20, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 20, 2026, from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.